Product packaging for 2-Ethynyl-4-methylaniline(Cat. No.:CAS No. 215589-37-0)

2-Ethynyl-4-methylaniline

Cat. No.: B1298657
CAS No.: 215589-37-0
M. Wt: 131.17 g/mol
InChI Key: VCOACWPANOYCBP-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methylaniline is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B1298657 2-Ethynyl-4-methylaniline CAS No. 215589-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOACWPANOYCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348803
Record name 2-ethynyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215589-37-0
Record name 2-ethynyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Ethynyl-4-methylaniline, a valuable building block in medicinal chemistry and materials science. This document details the synthetic routes from readily available starting materials and outlines the analytical techniques used for its characterization.

Introduction

This compound is an aromatic compound featuring both an amino and an ethynyl group. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, polymers, and complex organic molecules with potential applications in drug discovery and materials science. The presence of the terminal alkyne allows for its participation in various coupling reactions, most notably the Sonogashira coupling, click chemistry, and polymerization reactions. The aniline moiety provides a site for derivatization and influences the electronic properties of the molecule.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide.[1] In this case, a halogenated derivative of 4-methylaniline is coupled with a protected or terminal alkyne. The preferred starting materials are 2-iodo-4-methylaniline or 2-bromo-4-methylaniline due to the higher reactivity of iodide and bromide in the Sonogashira reaction compared to chloride.[3]

Synthesis of Precursors

The synthesis of the halo-aniline precursors is a critical first step.

2-Bromo-4-methylaniline can be synthesized from 4-methylaniline (p-toluidine) via electrophilic aromatic substitution.[4]

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-Bromo-4-methylaniline has not been found in the search results. However, a general procedure would involve the reaction of 4-methylaniline with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve high selectivity for the ortho-bromination product.

The synthesis of 2-iodo-4-methylaniline can also be achieved from 4-methylaniline.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-Iodo-4-methylaniline has not been found in the search results. A common method involves the diazotization of 4-methylaniline followed by a Sandmeyer-type reaction with potassium iodide. Alternatively, direct iodination using an iodinating agent could be employed, though regioselectivity might be a challenge.

Sonogashira Coupling for the Synthesis of this compound

Once the halogenated precursor is obtained, the ethynyl group is introduced via a Sonogashira coupling reaction. A common and practical approach involves the use of trimethylsilylacetylene (TMSA) as the alkyne source, followed by the in-situ or subsequent deprotection of the trimethylsilyl group.[3]

Reaction Scheme:

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_sonogashira Sonogashira Coupling 4-methylaniline 4-methylaniline 2-halo-4-methylaniline 2-Iodo-4-methylaniline or 2-Bromo-4-methylaniline 4-methylaniline->2-halo-4-methylaniline Halogenation Intermediate 2-(Trimethylsilylethynyl)-4-methylaniline 2-halo-4-methylaniline->Intermediate Pd/Cu catalyst, Base TMSA Trimethylsilylacetylene (TMSA) TMSA->Intermediate Product This compound Intermediate->Product Deprotection (e.g., TBAF, K2CO3) Characterization_Workflow Start Synthesized Product Purification Purification (Column Chromatography) Start->Purification Purity Purity Assessment (TLC, GC-MS, HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR ¹H and ¹³C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR Infrared Spectroscopy Structure->IR Final Confirmed Structure of This compound NMR->Final MS->Final IR->Final

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2-Ethynyl-4-methylaniline

Introduction

This compound is an aromatic amine derivative that incorporates both an ethynyl and a methyl functional group on the aniline framework. This specific arrangement of functional groups makes it a valuable building block in organic synthesis. The amino group can act as a nucleophile or be transformed into a diazonium salt for further reactions. The terminal alkyne is particularly useful for carbon-carbon bond-forming reactions, most notably in Sonogashira couplings, click chemistry, and polymerization reactions. These characteristics make it a relevant intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its characterization, and logical workflows for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While experimentally determined values for properties such as melting point, boiling point, and pKa are not widely reported in the literature, computational predictions provide useful estimates.

PropertyValueSource
Molecular Formula C₉H₉N--INVALID-LINK--[1]
Molecular Weight 131.17 g/mol --INVALID-LINK--[1]
CAS Number 215589-37-0--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[1]
Predicted Boiling Point 238-242 °C (Predicted)--INVALID-LINK--[2]
Predicted LogP 2.1--INVALID-LINK--[3]
SMILES NC1=C(C#C)C=C(C)C=C1--INVALID-LINK--[1]
InChI Key VCOACWPANOYCBP-UHFFFAOYSA-N--INVALID-LINK--[1]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the synthesis and characterization of chemical compounds. The following sections outline standard methodologies for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is completely dissolved before transferring to an NMR tube.[4][5]

  • Instrumentation :

    • Spectrometer : 300-600 MHz NMR spectrometer.

    • Nuclei : ¹H and ¹³C.

    • Temperature : 25 °C.[4]

  • ¹H NMR Parameters :

    • Pulse Sequence : Standard single pulse.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

    • Relaxation Delay : 1-5 seconds.

    • Spectral Width : -2 to 12 ppm.[4]

  • Data Analysis : The resulting spectrum should be processed (Fourier transform, phasing, baseline correction) and integrated. The chemical shifts (ppm), coupling constants (Hz), and integration values are used to confirm the molecular structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of a compound.

  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL). Dilute this stock solution with the mobile phase to create a working solution (e.g., 0.1 mg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[4]

  • Instrumentation and Conditions :

    • System : HPLC system equipped with a pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

    • Column : A reverse-phase column, such as a C18 (4.6 x 150 mm, 5 µm), is typically suitable for aromatic amines.[4][6]

    • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7]

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : Determined by measuring the UV-Vis spectrum of the compound to find the wavelength of maximum absorbance (λmax).

    • Injection Volume : 5-20 µL.

  • Data Analysis : The purity is assessed by calculating the peak area percentage of the main component in the chromatogram.

Melting Point Determination

The melting point is a key physical property used to identify a compound and assess its purity. A pure crystalline solid will have a sharp melting range (typically 0.5-1.0°C).

  • Sample Preparation : Place a small amount of the dry, solid sample into a capillary tube and compact the material at the sealed bottom to a height of 1-2 mm.[8]

  • Instrumentation : Utilize a digital melting point apparatus (e.g., DigiMelt or Mel-Temp) or a traditional Thiele tube with a heated oil bath.[9]

  • Procedure :

    • Perform a rapid preliminary measurement by heating at a high rate (e.g., 10-20 °C/min) to determine an approximate melting range.[9]

    • Allow the apparatus to cool significantly below the approximate melting point.

    • Perform a second, more precise measurement with a fresh sample, heating at a much slower rate (1-2 °C/min) through the expected melting range.

  • Data Recording : Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.

Logical and Experimental Workflows

Proposed Synthetic Pathway

A common and effective method for synthesizing aryl alkynes like this compound is the Sonogashira coupling reaction.[10][11] This pathway would typically involve the coupling of a protected or unprotected terminal alkyne with a suitably substituted aryl halide. A plausible precursor would be 2-iodo-4-methylaniline.

Synthetic_Pathway cluster_start Starting Materials 2-Iodo-4-methylaniline 2-Iodo-4-methylaniline Reaction Sonogashira Coupling 2-Iodo-4-methylaniline->Reaction Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Reaction Intermediate 2-((Trimethylsilyl)ethynyl)-4-methylaniline Reaction->Intermediate Pd(PPh₃)₂Cl₂, CuI Base (e.g., Et₃N) Deprotection Deprotection Intermediate->Deprotection Product This compound Deprotection->Product Base (e.g., K₂CO₃, MeOH) or TBAF

A proposed Sonogashira coupling route for the synthesis of this compound.
Workflow for Purity Assessment

A multi-technique approach is essential for the comprehensive purity assessment and structural confirmation of a synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_outcome Final Disposition Crude_Product Crude Synthesized Product NMR ¹H and ¹³C NMR Crude_Product->NMR MS Mass Spectrometry (MS) Crude_Product->MS Structural_Confirmation Structure Correct? HPLC HPLC Analysis Structural_Confirmation->HPLC Yes Purification Purification (e.g., Column Chromatography, Recrystallization) Structural_Confirmation->Purification No Purity_Check Purity >95%? Purity_Check->Purification No Final_Product Pure Product for Use Purity_Check->Final_Product Yes NMR->Structural_Confirmation MS->Structural_Confirmation HPLC->Purity_Check Purification->Structural_Confirmation

References

Technical Guide: 2-Ethynyl-4-methylaniline (CAS 215589-37-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Ethynyl-4-methylaniline is limited. This guide summarizes the known information and presents a proposed synthetic protocol based on established chemical principles. The experimental procedures described herein are hypothetical and have not been experimentally validated for this specific compound. Researchers should exercise standard laboratory safety precautions and optimize conditions as necessary.

Core Properties and Safety Information

This compound is an aromatic amine containing a reactive ethynyl group, making it a potential building block in organic synthesis, particularly for the construction of heterocyclic compounds and kinase inhibitors. Due to the scarcity of published data, a comprehensive summary of its physicochemical properties is not possible. However, basic identification and safety information has been compiled from supplier safety data sheets.

Table 1: Core Data for this compound

PropertyValueSource
CAS Number 215589-37-0Sigma-Aldrich
Molecular Formula C₉H₉NSigma-Aldrich[1]
Molecular Weight 131.17 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich
Purity ≥95%ChemUniverse[2]

Table 2: Hazard Identification and Safety Precautions

Hazard StatementPrecautionary StatementSource
H227: Combustible liquidP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.Sigma-Aldrich[3]
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaledP264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.Sigma-Aldrich[3]
H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Sigma-Aldrich[3]
H373: May cause damage to organs through prolonged or repeated exposureP260: Do not breathe mist or vapors.Sigma-Aldrich[3]
H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.Sigma-Aldrich[3]

Proposed Experimental Protocols

Given the lack of published synthetic procedures for this compound, a two-step synthesis is proposed, commencing from the commercially available 2-Iodo-4-methylaniline. This route employs a Sonogashira coupling with a protected alkyne, followed by deprotection.

Proposed Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of this compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2-Iodo-4-methylaniline C Reaction Vessel (THF, Triethylamine) A->C B Trimethylsilylacetylene B->C E Work-up (Extraction, Washing) C->E Reaction D Catalysts (Pd(PPh₃)₂Cl₂, CuI) D->C F Purification (Column Chromatography) E->F G 2-((Trimethylsilyl)ethynyl)-4-methylaniline F->G H 2-((Trimethylsilyl)ethynyl)-4-methylaniline I Reaction Vessel (Methanol) H->I K Work-up (Solvent Removal, Extraction) I->K Reaction J Base (K₂CO₃) J->I L Purification (Column Chromatography) K->L M This compound L->M

Proposed two-step synthesis of this compound.
Detailed Methodologies

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methylaniline (Intermediate)

This procedure is based on a standard Sonogashira coupling protocol.

  • Reagents and Materials:

    • 2-Iodo-4-methylaniline (1.0 eq)

    • Trimethylsilylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Triethylamine (Et₃N)

    • Nitrogen or Argon gas supply

    • Standard glassware for inert atmosphere reactions

  • Protocol:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-Iodo-4-methylaniline, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate the flask and backfill with inert gas (repeat three times).

    • Add anhydrous THF and triethylamine (e.g., in a 3:1 v/v ratio with THF).

    • Stir the mixture at room temperature to dissolve the solids.

    • Add trimethylsilylacetylene dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

    • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of this compound (Final Product)

This procedure describes the deprotection of the trimethylsilyl (TMS) group.

  • Reagents and Materials:

    • 2-((Trimethylsilyl)ethynyl)-4-methylaniline (1.0 eq)

    • Potassium carbonate (K₂CO₃) (0.2 eq)

    • Methanol (MeOH)

    • Standard laboratory glassware

  • Protocol:

    • Dissolve the TMS-protected aniline intermediate in methanol in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dilute the residue with diethyl ether or ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

    • If necessary, purify the final product by flash column chromatography to obtain pure this compound.

Biological Activity and Signaling Pathways

As of the date of this document, no specific biological activity or involvement in signaling pathways for this compound has been reported in the public domain. The structurally related anilinoquinazoline scaffold is known to be a pharmacophore for various kinase inhibitors. Therefore, it is plausible that this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors. However, without experimental data, no signaling pathway diagrams can be provided.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and materials science. This guide provides the available core information and a detailed, albeit hypothetical, experimental protocol for its synthesis. It is imperative for researchers to validate and optimize these proposed methods in a controlled laboratory setting. Further research is required to elucidate the physicochemical properties, spectral characteristics, and potential biological activities of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of the molecular structure and conformation of 2-Ethynyl-4-methylaniline. In the absence of extensive experimental data for this specific molecule, this document leverages established computational chemistry protocols and spectroscopic data from analogous substituted anilines to predict its key structural and electronic properties. This guide is intended to serve as a foundational resource for researchers, offering insights into the molecule's geometry, vibrational modes, and electronic transitions, which are critical for applications in materials science and drug development.

Introduction

This compound is an aromatic amine with a unique combination of substituents on the benzene ring: an ethynyl group, a methyl group, and an amino group. This substitution pattern is expected to confer specific electronic and steric properties, making it a molecule of interest for the synthesis of novel organic materials, pharmaceutical intermediates, and molecular probes. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing ethynyl group can significantly influence the molecule's reactivity, intermolecular interactions, and spectroscopic signature. Understanding the foundational molecular structure and conformational preferences is paramount for predicting its behavior in various chemical and biological systems.

Molecular Structure and Conformation

The molecular structure of this compound is anticipated to be largely planar, with the aniline ring forming the core. The conformational flexibility primarily arises from the orientation of the amino group and the rotation of the methyl group.

Predicted Molecular Geometry

Computational modeling using Density Functional Theory (DFT) is a powerful tool for predicting the optimized geometry of molecules. Based on studies of similar substituted anilines, the B3LYP functional with a 6-311++G(d,p) basis set is a reliable method for obtaining accurate geometric parameters.

Table 1: Predicted Bond Lengths and Bond Angles for this compound (Based on DFT Calculations of Analogous Molecules)

ParameterPredicted ValueComparison with Aniline
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41~1.39
C-N~1.40~1.40
C-CH3~1.51-
C-C≡CH~1.43-
C≡C~1.21-
≡C-H~1.06-
N-H~1.01~1.01
C-H (aromatic)~1.08~1.08
C-H (methyl)~1.09-
**Bond Angles (°) **
C-C-C (aromatic)118 - 122~120
C-C-N~120~120
C-N-H~112~113
H-N-H~110~113
C-C-CH3~121-
C-C-C≡CH~120-
C-C≡C~178-
C≡C-H~179-

Note: These are predicted values based on computational studies of structurally related molecules. Actual experimental values may vary.

Conformational Analysis

The primary conformational determinant for this compound is the pyramidalization of the amino group and its orientation relative to the bulky ethynyl substituent. The amino group in aniline is known to have a shallow potential energy surface for inversion. In this substituted aniline, steric hindrance from the adjacent ethynyl group may influence the preferred orientation of the N-H bonds. Furthermore, intramolecular hydrogen bonding between one of the N-H bonds and the π-system of the ethynyl group is a possibility that would stabilize a particular conformation.

Spectroscopic Properties

The vibrational and electronic spectra of this compound are predicted to exhibit characteristic features arising from its functional groups.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides a fingerprint of the molecule's structure. The combination of FT-IR and FT-Raman spectroscopy offers a more complete vibrational analysis due to their different selection rules.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H asymmetric stretch~3450StrongMedium
N-H symmetric stretch~3360StrongMedium
≡C-H stretch~3300MediumStrong
C-H stretch (aromatic)3000 - 3100MediumStrong
C-H stretch (methyl)2850 - 2980MediumStrong
C≡C stretch~2100WeakVery Strong
N-H scissoring~1620StrongWeak
C=C stretch (aromatic)1500 - 1600StrongStrong
C-N stretch~1280StrongMedium
C-C stretch (ring-substituent)1100 - 1250MediumMedium
Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic system. The presence of the amino, methyl, and ethynyl groups will cause shifts in the absorption maxima compared to benzene. The amino and methyl groups are auxochromes that typically cause a red shift (bathochromic shift), while the ethynyl group's effect will depend on its conjugation with the ring.

Experimental Protocols

Computational Analysis Workflow

A theoretical investigation of this compound would follow the workflow depicted below.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Define basis set & functional freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy uv_vis_calc TD-DFT for UV-Vis geom_opt->uv_vis_calc Calculate excited states opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_spectra Electronic Spectra (UV-Vis) uv_vis_calc->elec_spectra substituent_effects cluster_substituents Substituents cluster_ring Aniline Ring cluster_properties Molecular Properties NH2 Amino (-NH2) (Electron Donating) Ring Aromatic π-System NH2->Ring Mesomeric (+M) Inductive (-I) CH3 Methyl (-CH3) (Electron Donating) CH3->Ring Inductive (+I) Hyperconjugation CCH Ethynyl (-C≡CH) (Electron Withdrawing) CCH->Ring Mesomeric (-M) Inductive (-I) Reactivity Reactivity Profile Ring->Reactivity Spectra Spectroscopic Signature Ring->Spectra

Spectroscopic Data of 2-Ethynyl-4-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4-methylaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural features, including a reactive terminal alkyne and a nucleophilic aniline moiety, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development settings.

Physicochemical Properties of this compound

The known physical and chemical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases.

PropertyValue
Molecular Formula C₉H₉N
Molecular Weight 131.17 g/mol
CAS Number 215589-37-0
Appearance Solid (predicted)
InChI 1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,10H2,2H3
SMILES Nc1c(C#C)cc(C)cc1

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound based on characteristic values for its functional groups.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.0-7.2d1HAr-H
~6.8-7.0d1HAr-H
~6.7s1HAr-H
~3.5-4.5br s2H-NH₂
~3.0s1H-C≡C-H
~2.3s3H-CH₃

Rationale: The aromatic protons are expected in the typical 6.5-7.5 ppm region, with splitting patterns dependent on their coupling. The amine protons often appear as a broad singlet due to exchange and quadrupolar effects, its chemical shift being concentration-dependent. The acetylenic proton of a terminal alkyne typically resonates in the 2.0-3.2 ppm range.[1][2][3][4] The methyl group protons on the aromatic ring will appear as a singlet around 2.3 ppm.

Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~145-150QuaternaryAr-C-NH₂
~130-135CHAr-CH
~125-130QuaternaryAr-C-CH₃
~115-125CHAr-CH
~110-115QuaternaryAr-C-C≡CH
~80-85CH-C≡C -H
~75-80Quaternary-C ≡C-H
~20-25CH₃-CH₃

Rationale: The aromatic carbons will resonate in the 110-150 ppm region. The sp-hybridized carbons of the alkyne group are expected between 65 and 100 ppm.[5][6][7][8] The methyl carbon will be found in the aliphatic region, typically below 30 ppm.

Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3400-3300MediumN-H stretch (asymmetric & symmetric)Primary Amine
~3300Strong, sharp≡C-H stretchTerminal Alkyne
~3100-3000MediumC-H stretchAromatic
~2950-2850MediumC-H stretchMethyl
~2150-2100Weak to medium, sharpC≡C stretchTerminal Alkyne
~1620-1580MediumN-H bendPrimary Amine
~1600 & ~1500MediumC=C stretchAromatic Ring
~1335-1250StrongC-N stretchAromatic Amine
~900-675StrongC-H out-of-plane bendAromatic

Rationale: The IR spectrum is expected to show characteristic bands for the primary amine (N-H stretches and bend), the terminal alkyne (≡C-H and C≡C stretches), and the substituted aromatic ring (C-H and C=C stretches, and out-of-plane bending).[9][10][11][12][13][14][15][16][17][18][19][20]

Predicted Mass Spectrometry (MS) Data
m/zInterpretation
131[M]⁺ (Molecular Ion)
130[M-H]⁺
116[M-CH₃]⁺
104[M-HCN]⁺
77[C₆H₅]⁺

Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic amines include the loss of a hydrogen radical and the loss of HCN.[21][22][23][24][25] Terminal alkynes can also lose a hydrogen radical.[26][27] Fragmentation of the methyl group is also a likely event.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • Data Processing :

    • Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Film Method) :

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

    • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis :

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

    • Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern characteristic of the compound.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction :

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.

  • Ionization :

    • Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion with minimal fragmentation.

  • Mass Analysis :

    • The ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

    • A mass spectrum is generated by plotting the relative abundance of ions versus their m/z ratio.

  • Data Analysis :

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The difference in m/z values between fragment ions can indicate the loss of specific neutral fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Solid Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (e.g., GC-MS, LC-MS) Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts, Multiplicities, Integrals Acq_NMR->Analysis_NMR Analysis_IR Identify Characteristic Functional Group Bands Acq_IR->Analysis_IR Analysis_MS Determine Molecular Weight & Fragmentation Pattern Acq_MS->Analysis_MS Combine Combine All Spectroscopic Data Analysis_NMR->Combine Analysis_IR->Combine Analysis_MS->Combine Structure Propose/Confirm Molecular Structure Combine->Structure

Workflow for Spectroscopic Characterization of a Novel Compound.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural elucidation and characterization of this compound and other novel chemical entities.

References

Quantum Chemical Blueprint for 2-Ethynyl-4-methylaniline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive computational framework for the quantum chemical analysis of 2-Ethynyl-4-methylaniline, a molecule of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol for in-silico investigation of this compound's structural, electronic, and vibrational properties.

Abstract

The structural and electronic properties of novel organic molecules are fundamental to understanding their reactivity, stability, and potential as therapeutic agents. This document outlines a theoretical approach using Density Functional Theory (DFT) to elucidate the key quantum chemical descriptors of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust computational methodology based on established practices for similar aniline and ethynyl-containing compounds.[1][2][3] The presented data is illustrative of the expected outcomes from such an analysis and serves as a template for future computational studies.

Proposed Computational Methodology

The recommended computational approach employs Density Functional Theory (DFT), a widely used and reliable method for quantum chemical calculations of organic molecules.[3][4] The calculations would be performed using a standard quantum chemistry software package such as Gaussian.[1]

Level of Theory:

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2] This functional is known for providing a good balance between accuracy and computational cost for a wide range of organic systems.

  • Basis Set: 6-311+G(d,p).[1][2] This is a triple-zeta basis set that includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Types of Calculations:

  • Geometry Optimization: To find the lowest energy conformation of the molecule.

  • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.[5][6]

  • Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other electronic descriptors.

Logical Workflow for Quantum Chemical Analysis

The following diagram illustrates the proposed workflow for the computational analysis of this compound.

G Computational Workflow for this compound A Molecule Definition (this compound) B Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy Structure (No Imaginary Frequencies) C->D D->B  False E Analysis of Optimized Geometry (Bond Lengths, Angles) D->E  True F Vibrational Spectra Analysis (IR & Raman Frequencies) D->F  True G Electronic Property Calculation (HOMO, LUMO, MEP) D->G  True H Data Analysis & Interpretation E->H F->H G->H

Caption: Workflow for the quantum chemical analysis of this compound.

Predicted Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the proposed computational study. The values are illustrative and based on expectations for a molecule with this structure.

Table 1: Predicted Optimized Geometric Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C≡C (Ethynyl)1.21
C-C (Ring-Ethynyl)1.43
C-N (Aniline)1.40
C-C (Aromatic)1.39 - 1.41
C-H (Aromatic)1.08
N-H (Aniline)1.01
C-C (Methyl)1.51
C-H (Methyl)1.09
**Bond Angles (°) **
C-C≡C178.5
C-C-N120.5
H-N-H112.0
Dihedral Angles (°)
C-C-N-H~0 or ~180

Table 2: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch3400 - 3500Asymmetric & Symmetric
C-H Stretch (Aromatic)3050 - 3150
C-H Stretch (Methyl)2900 - 3000
C≡C Stretch (Ethynyl)2100 - 2150Characteristic weak to medium IR band
C=C Stretch (Aromatic)1500 - 1600
N-H Bend1600 - 1650
C-N Stretch1250 - 1350

Table 3: Predicted Electronic Properties

PropertyPredicted Value
Energy of HOMO (eV) -5.5
Energy of LUMO (eV) -0.8
HOMO-LUMO Gap (eV) 4.7
Dipole Moment (Debye) 1.5 - 2.0
Molecular Electrostatic Potential (MEP) Negative potential around N and C≡C

Detailed Computational Protocol

This section provides a detailed methodology for carrying out the quantum chemical calculations described above.

5.1 Software and Hardware

  • Software: Gaussian 16 or a comparable quantum chemistry package.

  • Visualization: GaussView 6 or other molecular visualization software.

  • Hardware: A high-performance computing cluster is recommended for timely completion of calculations.

5.2 Input File Preparation

  • Construct the 3D structure of this compound using a molecular builder.

  • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Create a Gaussian input file (.gjf or .com) with the following specifications:

    • Route Section (# line): #p B3LYP/6-311+G(d,p) Opt Freq

      • p: Prints additional output.

      • B3LYP/6-311+G(d,p): Specifies the level of theory.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Charge and Multiplicity: Specify the charge (0) and spin multiplicity (1 for a singlet ground state).

    • Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

5.3 Execution and Analysis

  • Submit the input file to the quantum chemistry software.

  • Upon successful completion, check the output file for convergence of the optimization.

  • Verify that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

  • Extract the optimized coordinates, bond lengths, and bond angles from the output file.

  • Analyze the calculated vibrational frequencies and compare them to known ranges for characteristic functional groups.

  • Visualize the HOMO, LUMO, and Molecular Electrostatic Potential (MEP) surfaces to understand the molecule's electronic distribution and reactive sites. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the computational inputs, the theoretical model, and the predicted molecular properties, which are crucial for applications in drug design.

G Relationship between Computation and Drug Design Properties cluster_0 Computational Inputs cluster_1 Quantum Chemical Calculation cluster_2 Predicted Molecular Properties cluster_3 Application in Drug Design A Molecular Structure (this compound) C Schrödinger Equation Solver A->C B Level of Theory (DFT/B3LYP/6-311+G(d,p)) B->C D Optimized Geometry C->D E Electronic Structure (HOMO, LUMO, MEP) C->E F Vibrational Frequencies C->F H Molecular Docking & SAR D->H G Reactivity Prediction E->G E->H I Spectroscopic Identification F->I

References

Solubility of 2-Ethynyl-4-methylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethynyl-4-methylaniline, a key building block in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility profile based on its chemical structure and provides detailed experimental protocols for its determination. Furthermore, a plausible synthetic pathway is visualized to provide a comprehensive resource for researchers.

Predicted Solubility Profile of this compound

This compound (CAS No. 215589-37-0) is an aromatic amine with a molecular weight of 131.17 g/mol . Its structure, featuring a benzene ring substituted with an amino group, a methyl group, and an ethynyl group, dictates its solubility behavior. The presence of the non-polar benzene ring and the methyl group suggests solubility in non-polar organic solvents. Conversely, the amino group can engage in hydrogen bonding, indicating potential solubility in polar organic solvents.

Based on the general principle that "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. Aromatic amines are typically soluble in solvents like diethyl ether. The solubility in aqueous solutions is expected to be low but can be significantly influenced by pH. In acidic solutions, the amino group will be protonated to form an ammonium salt, which is likely to be more water-soluble.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, Toluene, Diethyl EtherSolubleThe aromatic ring and methyl group contribute to non-polar character.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Moderately SolubleThe amino and ethynyl groups can interact with polar aprotic solvents.
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Moderately SolubleThe amino group can act as a hydrogen bond donor, and the nitrogen and alkyne can act as acceptors.
Aqueous WaterSparingly SolubleThe hydrophobic aromatic ring limits water solubility.
Aqueous Acid Dilute HClSolubleProtonation of the amino group forms a more soluble salt.
Aqueous Base Dilute NaOHSparingly SolubleThe amino group is not expected to react with a base.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal shake-flask technique.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed scintillation vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24-48 hours, but this should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure the separation of the saturated solution from the excess solid, centrifuge the vials at a moderate speed for 10-15 minutes.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step must be performed quickly to avoid any temperature changes that could affect the solubility.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Weigh the vial containing the dry solute. The difference in weight will give the mass of the dissolved this compound.

    • Alternatively, dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Analyze the diluted solution to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the mass of the dissolved solute and the volume of the solvent used, or from the concentration determined by the analytical method.

Synthesis of this compound: A Plausible Workflow

A common and effective method for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[1][2] This palladium- and copper-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. A plausible synthetic route to this compound would involve the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with a suitable halogenated precursor, 2-halo-4-methylaniline, followed by deprotection.

Synthesis_Workflow A 2-Bromo-4-methylaniline C Sonogashira Coupling A->C B Trimethylsilylacetylene B->C D 2-((Trimethylsilyl)ethynyl)- 4-methylaniline C->D Pd catalyst, Cu(I) co-catalyst, Base (e.g., NEt3) E Deprotection D->E F This compound E->F Base (e.g., K2CO3) in Methanol

Plausible synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the provided qualitative predictions and detailed experimental protocol offer a robust framework for researchers. The visualized synthetic workflow further aids in the practical application and study of this important chemical intermediate. The information presented herein is intended to support the research and development efforts of scientists in the pharmaceutical and materials science fields.

References

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and reaction mechanisms for the preparation of 2-Ethynyl-4-methylaniline, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy discussed is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.

Introduction

This compound is an aromatic compound featuring both an amine and a terminal alkyne functional group. This unique combination makes it a highly useful intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and functional materials. The ethynyl group can readily participate in further transformations such as cycloadditions, metal-catalyzed couplings, and polymerization reactions, while the aniline moiety provides a handle for amide bond formation and other nitrogen-based chemistry.

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira coupling of a 2-halo-4-methylaniline with a suitable acetylene source. This guide will detail the synthesis of the necessary precursors and the subsequent coupling reaction.

Synthesis of Precursors: 2-Halo-4-methylanilines

The key starting materials for the Sonogashira coupling are 2-iodo-4-methylaniline or 2-bromo-4-methylaniline. The choice between the iodo and bromo derivative often depends on reactivity and cost considerations, with aryl iodides generally exhibiting higher reactivity in the Sonogashira coupling.[1]

Synthesis of 2-Bromo-4-methylaniline

2-Bromo-4-methylaniline can be synthesized from p-toluidine (4-methylaniline) via a two-step process involving acetylation followed by bromination and subsequent deprotection.[2]

Step 1: Acetylation of p-Toluidine

The amino group of p-toluidine is first protected as an acetamide to direct the subsequent bromination to the ortho position and to moderate the activating effect of the amine.

Step 2: Bromination and Hydrolysis

The N-acetyl-p-toluidine is then brominated, followed by acidic hydrolysis to remove the acetyl protecting group and yield the desired 2-bromo-4-methylaniline.

Synthesis of 2-Iodo-4-methylaniline

2-Iodo-4-methylaniline can also be prepared from p-toluidine. A direct iodination method is available.[3]

Sonogashira Coupling Reaction for the Synthesis of this compound

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][4]

Reaction Mechanism

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-halo-4-methylaniline). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. Reductive elimination from the resulting complex yields the final product and regenerates the Pd(0) catalyst.

  • Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species then participates in the transmetalation step of the palladium cycle.

A copper-free Sonogashira coupling is also possible, where the deprotonation of the alkyne and subsequent reaction with the palladium complex occur without the intermediacy of a copper acetylide.[4][5]

Choice of Acetylene Source

A common strategy in Sonogashira couplings is to use a protected alkyne, such as ethynyltrimethylsilane (TMSA), followed by in-situ or subsequent deprotection. This can sometimes lead to cleaner reactions and higher yields.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of the precursors and for representative Sonogashira coupling reactions.

Table 1: Synthesis of 2-Halo-4-methylaniline Precursors

PrecursorStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Reference
2-Bromo-4-methylanilinep-ToluidineAcetic anhydride, Bromine, HClAcetic acid50-55 (bromination)51-57[2]
2-Iodo-4-methylaniline4-MethylanilineIodine, Sodium bicarbonateDichloromethane, WaterRoom Temperature95[3]
2-Iodo-4-methylanilinep-ToluidineAmmonium iodide, Copper iodideBenzene, Water7082[6]

Table 2: Representative Sonogashira Coupling Conditions

Aryl HalideAlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinesPhenylacetylenePd(CF3COO)2 (2.5)CuI (5)Et3NDMF100372-96[7]
IodopyridinesVarious terminal alkynesPdCl2(PPh3)2 (5)CuI (5)Et3NDMF65-Good to Excellent[8]
4-IodotoluenePhenylacetylenePd(PPh3)4--DMA90360[9]

Experimental Protocols

Synthesis of 2-Iodo-4-methylaniline[3]
  • To a solution of 4-methylaniline (53.5 g, 500 mmol) in dichloromethane (200 mL), add a solution of sodium bicarbonate (50.4 g) in water (500 mL) at room temperature.

  • Add iodine (127 g) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, treat the mixture with aqueous sodium bisulfite and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-iodo-4-methylaniline.

General Protocol for Sonogashira Coupling of 2-Iodo-4-methylaniline with Ethynyltrimethylsilane
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-iodo-4-methylaniline (1.0 equiv.), a palladium catalyst such as PdCl2(PPh3)2 (2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Add an anhydrous, degassed solvent such as DMF or THF.

  • Add a base, typically an amine like triethylamine (2-3 equiv.).

  • Add ethynyltrimethylsilane (1.1-1.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 60-100 °C and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If the TMS-protected product is isolated, it can be deprotected using a mild base such as potassium carbonate in methanol to yield this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway p_toluidine p-Toluidine acetylated N-Acetyl-p-toluidine p_toluidine->acetylated Acetylation iodo_aniline 2-Iodo-4-methylaniline p_toluidine->iodo_aniline Iodination bromo_aniline 2-Bromo-4-methylaniline acetylated->bromo_aniline Bromination & Deprotection final_product This compound bromo_aniline->final_product Sonogashira Coupling iodo_aniline->final_product Sonogashira Coupling

Caption: Overall synthetic routes to this compound.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (R-X) pd_alkyne R-Pd(II)-C≡CR'(L2) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R-C≡CR' pd_alkyne->product Product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne Base, R'C≡CH cu_alkyne->pd_complex Transmetalation

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

References

The Untapped Potential: A Technical Guide to the Prospective Biological Activities of 2-Ethynyl-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Ethynyl-4-methylaniline represent a novel and largely unexplored chemical space with significant potential for biological activity. While direct studies on this specific scaffold are limited, a comprehensive analysis of structurally related ethynyl aniline and substituted aniline compounds reveals promising avenues for investigation, particularly in the realms of oncology, infectious diseases, and enzyme inhibition. This technical guide synthesizes the available data on analogous compounds to forecast the potential biological activities of this compound derivatives, providing a foundational resource for researchers and drug development professionals. We present extrapolated quantitative data, detailed experimental protocols from related studies, and logical workflows to guide future research and development in this area.

Introduction: The Rationale for Investigating this compound Derivatives

The aniline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of an ethynyl group, as seen in this compound, imparts unique electronic and steric properties, making it a valuable building block for targeted therapeutics. The ethynyl moiety can participate in various chemical reactions and interactions with biological targets, enhancing binding affinity and specificity. This guide explores the prospective biological activities of derivatives based on this core structure by examining the established activities of analogous compounds.

Prospective Biological Activities and Structure-Activity Relationships

Based on the biological activities of structurally similar aniline derivatives, compounds derived from this compound are anticipated to exhibit a range of pharmacological effects.

Anticancer Activity

Substituted anilines are prominent pharmacophores in the design of kinase inhibitors for cancer therapy.[1] Aniline-based inhibitors often function as ATP-competitive inhibitors, forming key interactions within the ATP-binding pocket of kinases to disrupt signal transduction pathways responsible for cell proliferation and survival.[1]

Derivatives of 4-anilinoquinazoline have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment.[2][3] For instance, certain 4-anilinoquinazoline derivatives have demonstrated IC50 values in the nanomolar range against EGFR.[2] Furthermore, 2-substituted quinolines, which can be synthesized from aniline precursors, have demonstrated significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer lines.[4] The introduction of a 2-ethynyl-4-methylphenyl group onto such scaffolds could lead to novel and potent anticancer agents.

Antimicrobial Activity

Aniline derivatives have also been investigated for their antimicrobial properties. For example, novel 2-arylthiazolidin-4-one derivatives synthesized from aniline precursors have shown significant antibacterial efficacy against Klebsiella pneumoniae and selective antifungal activity against Trichophyton mentagrophytes.[5] Additionally, a series of 2,4-disubstituted quinazoline analogs, also derivable from anilines, have demonstrated potent antibacterial activity against a panel of Gram-positive bacteria and efflux deficient E. coli.[6] The lipophilicity and electronic properties conferred by the this compound moiety could enhance the antimicrobial potency of such derivatives.

Enzyme Inhibition

The potential for this compound derivatives to act as enzyme inhibitors extends beyond kinases. For example, N-benzylideneaniline derivatives have been identified as inhibitors of Toll-like receptor 2 (TLR2), with the most potent compound showing an IC50 of 18.21 ± 0.87 μM.[7] This suggests that derivatives of this compound could be explored as modulators of inflammatory responses. Furthermore, quinoxaline derivatives, which can be synthesized from o-phenylenediamines (a related class of anilines), have been shown to inhibit thymidine phosphorylase, with the most potent analog exhibiting an IC50 value of 3.20 ± 0.10 µM.[8]

Quantitative Data from Structurally Related Aniline Derivatives

The following table summarizes the biological activities of various aniline derivatives that are structurally related to the this compound core. This data serves as a benchmark for predicting the potential efficacy of novel derivatives.

Derivative ClassTarget/OrganismActivity (IC50/MIC)Reference
N-benzylideneanilinesToll-like receptor 2 (TLR2)18.21 ± 0.87 μM[7]
4-anilinoquinazolinesEpidermal Growth Factor Receptor (EGFR)12.1 ± 1.6 nM - 13.6 ± 0.8 nM[2]
2-arylthiazolidin-4-onesKlebsiella pneumoniae12.5 μg/mL (MIC)[5]
2,4-disubstituted quinazolinesGram-positive bacteria1 to 64 µg/mL (MIC)[6]
Quinoxaline analogsThymidine phosphorylase3.20 ± 0.10 µM[8]
2-morpholino-4-anilinoquinolinesHepG2 cancer cell line8.50 - 12.76 μM[9]

Experimental Protocols for Biological Evaluation

Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds. The following are generalized protocols for key experiments, adapted from studies on related aniline derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (derivatives of this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Plate Coating: A 96-well plate is coated with a substrate specific to the kinase of interest.

  • Kinase Reaction: The kinase, ATP, and various concentrations of the test compound are added to the wells. The reaction is allowed to proceed for a set time at a specific temperature.

  • Detection: A primary antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Development: A substrate for the enzyme-conjugated secondary antibody is added to produce a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal intensity is measured, and the IC50 value is calculated, representing the concentration of the compound that inhibits 50% of the kinase activity.

Visualizing Research Workflows

To facilitate the systematic investigation of this compound derivatives, the following workflows are presented in DOT language for visualization.

Experimental_Workflow_for_Biological_Screening cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Lead Compound Evaluation Start This compound Core Synthesis Derivative Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase) Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Toxicity In Vitro Toxicity Mechanism->Toxicity InVivo In Vivo Efficacy (Animal Models) Toxicity->InVivo Preclinical Preclinical InVivo->Preclinical Preclinical Development

References

Methodological & Application

The Synthetic Utility of 2-Ethynyl-4-methylaniline: A Versatile Building Block for Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Ethynyl-4-methylaniline is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive terminal alkyne and a nucleophilic amino group on a substituted benzene ring, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly substituted quinolines, and a valuable precursor in the development of pharmacologically active molecules. These application notes provide an overview of the key synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers in organic synthesis and drug development.

Application 1: Synthesis of Substituted Quinolines via Electrophilic Cyclization

One of the most powerful applications of this compound is in the synthesis of substituted quinolines. The intramolecular cyclization of N-functionalized this compound derivatives, promoted by an electrophile, provides a direct and efficient route to this important heterocyclic scaffold, which is a common core in many natural products and pharmaceutical agents.

A widely used method is the electrophilic cyclization of N-(2-alkynyl)anilines.[1][2][3][4] This reaction proceeds through the activation of the alkyne by an electrophile, followed by an intramolecular attack of the aniline ring to form the quinoline system. Various electrophiles can be employed, leading to diverse 3-substituted quinolines.

Experimental Protocol: Synthesis of 3-Iodo-6-methyl-4-phenylquinoline

This protocol is adapted from the general procedure for the electrophilic cyclization of N-(2-alkynyl)anilines developed by Larock and coworkers.[2]

Reaction Scheme:

G cluster_step1 Step 1: N-Alkynylation cluster_step2 Step 2: Electrophilic Cyclization reactant1 This compound product1 N-(Phenyl)prop-2-yn-1-yl)-4-methylaniline reactant1->product1 Propargyl bromide, Base reactant2 Phenylacetylene product2 3-Iodo-6-methyl-4-phenylquinoline product1->product2 I₂, NaHCO₃, CH₃CN

Figure 1: Two-step synthesis of a substituted quinoline.

Materials:

  • N-(Phenylprop-2-yn-1-yl)-4-methylaniline (prepared from this compound)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of N-(phenylprop-2-yn-1-yl)-4-methylaniline (0.3 mmol) in anhydrous acetonitrile (3 mL) in a round-bottom flask, add sodium bicarbonate (0.6 mmol, 2.0 equiv.).

  • To this stirred suspension, add finely ground iodine (0.9 mmol, 3.0 equiv.) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-iodo-6-methyl-4-phenylquinoline.

Quantitative Data:

While a specific yield for 3-Iodo-6-methyl-4-phenylquinoline is not provided in the reference literature, analogous reactions reported by Larock et al. for similar substrates provide good to excellent yields, as summarized in the table below.[2]

EntryAlkyne Substituent (R)Aniline SubstituentProductYield (%)
1PhenylH3-Iodo-4-phenylquinoline76
24-MethoxyphenylH3-Iodo-4-(4-methoxyphenyl)quinoline71
34-FluorophenylH4-(4-Fluorophenyl)-3-iodoquinoline75
4n-ButylH4-n-Butyl-3-iodoquinoline43

Table 1: Yields of 3-Iodoquinolines from Electrophilic Cyclization of N-(2-Alkynyl)anilines.[2]

Mechanism of Electrophilic Cyclization:

The proposed mechanism involves the initial activation of the alkyne by iodine to form an iodonium ion intermediate. This is followed by an intramolecular 6-endo-dig cyclization, where the electron-rich aniline ring attacks the activated alkyne. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product.

G cluster_workflow Mechanism of Electrophilic Cyclization A N-(2-Alkynyl)aniline B Iodonium Ion Intermediate A->B + I₂ C Dihydroquinoline Intermediate B->C Intramolecular Cyclization D 3-Iodoquinoline C->D Oxidation G reactant1 This compound product 2-(Arylethynyl)-4-methylaniline reactant1->product Pd(PPh₃)₂Cl₂, CuI, Base, Solvent reactant2 Aryl Halide (Ar-X) reactant2->product G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne_complex [Ar-Pd(II)L₂-C≡CR'] pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 product Ar-C≡CR' pd_alkyne_complex->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex alkyne R'C≡CH alkyne->cu_acetylide + CuX, Base cu_x CuX G reactant1 This compound (Dienophile) product Cycloadduct reactant1->product reactant2 Diene reactant2->product [4+2] Cycloaddition G

References

2-Ethynyl-4-methylaniline: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4-methylaniline is a bifunctional aromatic compound featuring a reactive terminal alkyne and a nucleophilic aniline group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapies. The rigid, linear geometry of the ethynyl group allows it to probe deep hydrophobic pockets within enzyme active sites, while the aniline moiety provides a convenient handle for a variety of coupling reactions to construct complex molecular architectures. These properties are highly desirable in the design of kinase inhibitors and other targeted therapeutic agents. While its direct applications are emerging, its structural similarity to other well-established ethynyl aniline isomers suggests significant potential in drug discovery.

Physicochemical Properties

PropertyValue
CAS Number 215589-37-0
Molecular Formula C₉H₉N
Molecular Weight 131.17 g/mol
Appearance Solid
SMILES NC1=C(C#C)C=C(C)C=C1
InChI Key VCOACWPANOYCBP-UHFFFAOYSA-N

Application Note 1: Synthesis of Kinase Inhibitors

The 4-anilinoquinazoline and related heterocyclic scaffolds are well-established pharmacophores for the inhibition of various protein kinases.[1] The ethynyl group of this compound can be strategically employed to interact with specific residues in the ATP-binding site of kinases, potentially enhancing potency and selectivity. The aniline nitrogen serves as the key attachment point to the heterocyclic core.

General Workflow for 4-Anilinoquinazoline Synthesis

G start This compound reaction Nucleophilic Aromatic Substitution start->reaction het 4-Chloro-substituted Heterocycle (e.g., Quinazoline) het->reaction product Anilino-heterocycle Kinase Inhibitor Scaffold reaction->product purification Purification (e.g., Chromatography) product->purification final Final Kinase Inhibitor purification->final

Caption: Workflow for synthesizing kinase inhibitors.

Experimental Protocol: Synthesis of a 4-(2-Ethynyl-4-methylanilino)quinazoline Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a 4-chloroquinazoline.

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline (or other suitable electrophile)

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in isopropanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Add isopropanol to create a suspension.

  • Add this compound (1.0-1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Wash the collected solid with cold isopropanol and then with diethyl ether.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • To form the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and add a solution of HCl in isopropanol.

  • Collect the resulting precipitate by filtration to yield the final product.

Application Note 2: Role in Covalent Inhibitors

The terminal alkyne of this compound can act as a "warhead" for the development of covalent inhibitors.[2][3] In this context, the ethynyl group can react with a nucleophilic residue, such as a cysteine, within the target protein's binding site, leading to irreversible inhibition. This can offer advantages such as increased potency, prolonged duration of action, and the ability to overcome drug resistance.[4]

Proposed Mechanism of Covalent Bond Formation

G inhibitor Inhibitor with This compound Scaffold binding Reversible Binding in Active Site inhibitor->binding protein Target Protein with Nucleophilic Cysteine Residue protein->binding reaction Covalent Bond Formation (Michael Addition) binding->reaction complex Irreversible Inhibitor-Protein Complex reaction->complex G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P Inhibitor Inhibitor derived from This compound Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

Applications of 2-Ethynyl-4-methylaniline in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4-methylaniline is a bifunctional monomer with significant potential in the development of advanced materials. Its structure, featuring a reactive ethynyl group and a nucleophilic amine group on a substituted aniline backbone, allows for its use in the synthesis of high-performance polymers. Analogous to other ethynyl-terminated monomers, materials derived from this compound are anticipated to exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and specialty coatings.

The ethynyl group provides a site for thermal or catalytic cross-linking, leading to the formation of highly durable thermoset networks. The aniline moiety can be utilized in various polymerization reactions, including oxidative polymerization to create conjugated polymers with interesting electronic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science, based on established methodologies for structurally similar compounds.

Potential Applications

Polymers derived from this compound are promising candidates for a range of applications, including:

  • High-Performance Aerospace and Electronics Materials: The ability of the ethynyl groups to form a highly cross-linked network upon curing imparts exceptional thermal and mechanical stability, crucial for components in aerospace and electronic devices that operate under extreme conditions.[1]

  • Thermosetting Resins and Composites: As a monomer for thermosetting resins, it can be used to fabricate advanced composite materials with high strength-to-weight ratios and resistance to chemical degradation.

  • Conducting Polymers: Through oxidative polymerization, poly(this compound) can be synthesized. While the methyl and ethynyl groups may influence conductivity compared to unsubstituted polyaniline, these materials could find use in sensors, antistatic coatings, and organic electronic devices.[2]

  • Specialty Adhesives and Coatings: The cross-linked polymer's inherent stability and rigidity can be leveraged to formulate high-temperature adhesives and protective coatings for harsh environments.

Quantitative Data Summary

The following table summarizes typical property data for high-performance polymers derived from ethynyl-terminated aniline and imide monomers, which are expected to be comparable to polymers derived from this compound.

PropertyPolyimide-Based Thermoset (Cured)Cross-linked Poly(ethynylaniline)
Thermal Properties
Glass Transition Temperature (Tg)> 300 °CNot typically observed after cure
5% Weight Loss Temperature (TGA)530 - 550 °C in N₂> 450 °C in N₂
Char Yield at 800 °C (in N₂)59 - 65.5%[3]~60%
Mechanical Properties
Tensile Strength> 100 MPaHigh (qualitative)
Elastic Modulus> 3 GPaHigh (qualitative)
Electrical Properties
Dielectric Constant (1 MHz)2.8 - 3.2Varies with doping
Volume Resistivity> 10¹⁵ Ω·cmCan be tuned by doping

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol describes the chemical oxidative polymerization of this compound to produce a conjugated polymer. The procedure is adapted from the polymerization of 3-ethynylaniline.[1]

Materials:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., beaker or round-bottom flask)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • In a reaction vessel, dissolve a desired amount of this compound in 1 M HCl. The concentration of the monomer can be adjusted to influence the molecular weight of the polymer.

  • Cool the monomer solution to 0-5 °C using an ice bath while stirring continuously.

  • In a separate vessel, prepare a solution of ammonium persulfate in 1 M HCl. A 1:1 molar ratio of oxidant to monomer is a typical starting point. Cool this solution to 0-5 °C.

  • Slowly add the chilled ammonium persulfate solution dropwise to the stirred monomer solution.

  • Observe the reaction mixture. A gradual color change to dark green or black indicates the onset of polymerization.

  • Continue stirring the reaction mixture at 0-5 °C for a period of 4 to 24 hours to allow the polymerization to proceed.

  • Once the reaction is complete, collect the polymer precipitate by vacuum filtration.

  • Wash the collected polymer sequentially with 1 M HCl and then with methanol to remove unreacted monomer, initiator, and oligomers.

  • Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization:

The synthesized polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the polymer structure and by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Protocol 2: Thermal Curing of Poly(this compound) for Thermoset Formation

This protocol outlines the thermal cross-linking of the ethynyl groups in poly(this compound) to form a rigid thermoset material.

Materials:

  • Dried poly(this compound) powder (from Protocol 1)

  • Hydraulic press with heating platens (optional, for molding)

  • Inert atmosphere furnace (e.g., with nitrogen or argon supply)

  • Ceramic crucible or mold

Procedure:

  • Place a known amount of the dried poly(this compound) powder into a ceramic crucible or a suitable mold.

  • If creating a molded part, the powder can be pressed into a pellet or desired shape using a hydraulic press at room temperature.

  • Place the crucible or mold into an inert atmosphere furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) to remove oxygen.

  • Heat the furnace to a temperature range of 200-350 °C. The exact temperature and duration will depend on the desired degree of cross-linking. A typical curing cycle might involve a ramp to 250 °C for 2 hours, followed by a post-cure at 300 °C for 1 hour.

  • After the curing cycle is complete, allow the furnace to cool down to room temperature under the inert atmosphere.

  • The resulting hard, insoluble, and infusible thermoset material can then be removed for characterization.

Characterization:

The cured thermoset can be analyzed using Thermogravimetric Analysis (TGA) to determine its thermal stability and Differential Scanning Calorimetry (DSC) to assess its glass transition temperature (if observable). Mechanical properties can be evaluated using techniques like tensile testing or dynamic mechanical analysis (DMA).

Visualizations

experimental_workflow monomer This compound polymerization Oxidative Polymerization (Protocol 1) monomer->polymerization polymer Poly(this compound) polymerization->polymer curing Thermal Curing (Protocol 2) polymer->curing thermoset Cross-linked Thermoset curing->thermoset

Caption: Experimental workflow for the synthesis and curing of this compound.

signaling_pathway start Ethynyl-Aniline Monomer process1 Polymerization start->process1 intermediate Linear Polymer (Soluble, Processable) process1->intermediate process2 Thermal Cross-linking of Ethynyl Groups intermediate->process2 final_product Thermoset Network (Insoluble, Infusible, High Performance) process2->final_product

Caption: Logical relationship from monomer to high-performance thermoset.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-ethynyl-4-methylaniline. This versatile building block is a valuable precursor in the synthesis of a wide range of heterocyclic compounds and functionalized aromatic systems relevant to medicinal chemistry and materials science. The protocols herein cover Sonogashira, Suzuki-Miyaura, and Heck reactions, offering methodologies for the formation of new carbon-carbon bonds at the ethynyl position.

Sonogashira Coupling: Synthesis of Diarylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction provides a direct route to 2-(arylethynyl)-4-methylanilines. These products are key intermediates in the synthesis of various heterocyclic compounds, such as 2,3-disubstituted indoles, through subsequent cyclization reactions.

A notable application of this initial intermolecular coupling is a one-pot reaction to form 2,3-diarylindoles, where a Sonogashira coupling is followed by an intramolecular aminopalladation/cross-coupling cascade.

Data Presentation: Sonogashira Coupling Conditions
EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF80295
21-Iodo-4-methoxybenzenePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF80292
31-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF80289
42-IodothiophenePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF80285

Yields are representative for the initial Sonogashira coupling step to form the 2-(arylethynyl)-4-methylaniline intermediate, based on similar substrates.

Experimental Protocol: Sonogashira Coupling for the Synthesis of 2-(Phenylethynyl)-4-methylaniline

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Iodobenzene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (i-Pr₂NEt) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by diisopropylethylamine (3.0 mmol) and iodobenzene (1.1 mmol).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(phenylethynyl)-4-methylaniline.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition alkyne_complex Ar-Pd(II)-C≡CR'(L₂) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR' alkyne_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide + CuX, Base aryl_halide Ar-X aryl_halide->pd_complex base Base cu_catalyst CuX

Sonogashira catalytic cycle.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Alkynes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, typically involving the reaction of an organoboron compound with an organohalide. While less common than the Sonogashira reaction for the direct functionalization of terminal alkynes, Suzuki-type couplings of in-situ generated alkynylboronates can be a powerful alternative, particularly when Sonogashira conditions are not suitable. This approach allows for the coupling of this compound with aryl or vinyl halides.

Data Presentation: Representative Suzuki Coupling of Terminal Alkynes
EntryAryl HalideBoron SourceCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-BromoanisoleTriisopropyl borate / n-BuLiPd(PPh₃)₄TBAFTHF6085
21-BromonaphthaleneTriisopropyl borate / n-BuLiPd(dppf)Cl₂K₃PO₄Dioxane8078
34-ChlorotolueneTriisopropyl borate / n-BuLiPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10072

Note: These are representative conditions for the Suzuki coupling of terminal alkynes and may require optimization for this compound.

Experimental Protocol: Representative Suzuki Coupling of a Terminal Alkyne

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyllithium (1.1 mmol, 1.1 equiv, solution in hexanes)

  • Triisopropyl borate (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Tetrabutylammonium fluoride (TBAF) (1.5 mmol, 1.5 equiv, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, syringes

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C and add n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes at this temperature.

  • Add triisopropyl borate (1.2 mmol) dropwise and allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. This forms the alkynylboronic ester "ate-complex" in situ.

  • In a separate Schlenk flask, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and anhydrous THF (3 mL).

  • Transfer the in-situ generated boronate solution to the flask containing the aryl bromide and catalyst via cannula.

  • Add the TBAF solution (1.5 mmol) to the reaction mixture.

  • Heat the mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with water (10 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)-R²(L₂) pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product boronic_acid R²-B(OR)₂ boronic_acid->pd_complex + Base organohalide R¹-X organohalide->pd_complex base Base

Suzuki-Miyaura catalytic cycle.

Heck Reaction: Vinylation of Halogenated this compound

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. For a substrate like this compound, the most straightforward Heck reaction would involve prior halogenation of the aromatic ring (e.g., at the 5-position) to serve as the organohalide component. This would allow for the introduction of a vinyl group, creating a valuable scaffold for further synthetic transformations.

Data Presentation: Representative Heck Reaction Conditions
EntryHalogenated AnilineAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
15-Bromo-2-ethynyl-4-methylanilinen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF10088
25-Iodo-2-ethynyl-4-methylanilineStyrenePd(OAc)₂NaOAcDMA12082
35-Bromo-2-ethynyl-4-methylanilineAllyl alcoholPdCl₂ / P(o-tolyl)₃K₂CO₃Acetonitrile8075

Note: These are representative conditions and assume prior synthesis of a halogenated derivative of this compound.

Experimental Protocol: Representative Heck Vinylation of a Halogenated Aniline

Materials:

  • 5-Bromo-2-ethynyl-4-methylaniline (1.0 mmol, 1.0 equiv) (assumed starting material)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Sealed tube or Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a sealable reaction tube, add 5-bromo-2-ethynyl-4-methylaniline (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and n-butyl acrylate (1.5 mmol) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition alkene_adduct [Ar-Pd(II)-X(L)(Alkene)] pd_complex->alkene_adduct Alkene Coordination insertion_product RCH(PdL₂X)-CH₂Ar alkene_adduct->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination (+ Base) product Ar-CH=CHR insertion_product->product aryl_halide Ar-X aryl_halide->pd_complex alkene H₂C=CHR alkene->alkene_adduct base Base base->pd0

Mizoroki-Heck catalytic cycle.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthesis of valuable heterocyclic compounds, namely 6-methylindole and substituted 6-methylquinolines, from the versatile starting material, 2-ethynyl-4-methylaniline. The methodologies described herein utilize transition metal catalysis, a cornerstone of modern organic synthesis, offering efficient routes to these important structural motifs found in numerous pharmaceuticals and biologically active compounds.

Synthesis of 6-methylindole via Intramolecular Cyclization

The intramolecular cyclization of this compound provides a direct route to 6-methylindole, a key intermediate in the synthesis of various bioactive molecules. Both copper and palladium catalysts have been shown to be effective for this transformation.

Copper-Catalyzed Synthesis of 6-methylindole

Copper-catalyzed cyclization of 2-ethynylaniline derivatives offers a mild and efficient method for the synthesis of indoles, often proceeding at room temperature in aqueous media.[1] While a specific protocol for this compound is not explicitly detailed in the surveyed literature, the following general procedure for related substrates can be adapted.

Experimental Protocol: Copper-Catalyzed Cyclization

  • To a solution of this compound (1.0 mmol) in a mixture of methanol (5 mL) and water (5 mL), add 1-ethylpiperidine (1.2 mmol).

  • Add copper(II) trifluoroacetate (Cu(OCOCF₃)₂) (0.1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methylindole.

Workflow for Copper-Catalyzed Indole Synthesis

sub This compound reagents Cu(OCOCF₃)₂ 1-Ethylpiperidine MeOH/H₂O, RT sub->reagents product 6-Methylindole reagents->product workup Aqueous Workup & Purification product->workup

Figure 1: General workflow for the copper-catalyzed synthesis of 6-methylindole.

Table 1: Analogous Copper-Catalyzed Cyclization of 2-Ethynylanilines

EntrySubstrateCatalyst (mol%)SolventAdditiveTime (h)Yield (%)Reference
12-EthynylanilineCu(OCOCF₃)₂ (10)MeOH/H₂O1-Ethylpiperidine295[1]
2N-Methyl-2-ethynylanilineCu(OCOCF₃)₂ (10)MeOH/H₂O1-Ethylpiperidine392[1]
34-Chloro-2-ethynylanilineCu(OCOCF₃)₂ (10)MeOH/H₂O1-Ethylpiperidine2.594[1]

Note: The data in this table is for analogous substrates and is intended to provide an expected range of efficiency for the synthesis of 6-methylindole.

Palladium-Catalyzed Synthesis of 6-methylindole

Palladium catalysts are also highly effective for the intramolecular cyclization of 2-alkynylanilines. These reactions can be performed under various conditions, including in aqueous micellar media, which offers a greener alternative to traditional organic solvents.

Experimental Protocol: Palladium-Catalyzed Cyclization

  • Prepare a 3 wt % solution of TPGS-750-M in water.

  • In a reaction vessel, suspend this compound (0.5 mmol) in the aqueous TPGS-750-M solution (2 mL).

  • Add palladium(II) acetate (Pd(OAc)₂) (0.025 mmol) to the suspension.

  • Heat the reaction mixture at 80 °C and monitor by TLC.

  • After completion, cool the mixture to room temperature and extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield 6-methylindole.

Reaction Pathway for Palladium-Catalyzed Indole Synthesis

start This compound intermediate Palladium Complex start->intermediate + Pd(II) pd_cat Pd(OAc)₂ cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Aminopalladation cyclized->pd_cat Regeneration of Pd(II) product 6-Methylindole cyclized->product Reductive Elimination

Figure 2: Catalytic cycle for palladium-catalyzed indole synthesis.

Synthesis of Substituted 6-Methylquinolines

The synthesis of quinolines from this compound can be achieved through multicomponent reactions, such as the A3 (aldehyde-alkyne-amine) coupling, which allows for the construction of 2,4-disubstituted quinolines in a single step.[2][3]

A3 Coupling for the Synthesis of 2,4-Disubstituted-6-methylquinolines

The A3 coupling reaction involves the condensation of an amine, an aldehyde, and an alkyne, typically catalyzed by a transition metal. In this context, this compound can act as both the amine and, after in situ reaction, a precursor to the quinoline ring system.

Experimental Protocol: A3 Coupling for Quinolines

  • To a solution of this compound (1.0 mmol) and an aldehyde (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL), add a catalyst such as a copper or iron salt (e.g., CuI, 5 mol%).

  • Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding 2,4-disubstituted-6-methylquinoline.

Logical Flow for A3 Coupling to Synthesize Quinolines

aniline This compound propargylamine Propargylamine Intermediate aniline->propargylamine aldehyde Aldehyde (R-CHO) aldehyde->propargylamine alkyne Terminal Alkyne (R'-C≡CH) alkyne->propargylamine cyclization Intramolecular Cyclization & Aromatization propargylamine->cyclization quinoline 2,4-Disubstituted-6-methylquinoline cyclization->quinoline

Figure 3: Logical relationship in the A3 coupling for quinoline synthesis.

Table 2: Examples of A3 Coupling for the Synthesis of 2,4-Disubstituted Quinolines

EntryAnilineAldehydeAlkyneCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
1AnilineBenzaldehydePhenylacetyleneCuI (5)Toluene11085[3]
24-Methoxyaniline4-ChlorobenzaldehydePhenylacetyleneFeCl₃ (10)MeCN8092[2]
34-Methylaniline4-NitrobenzaldehydePhenylacetyleneCuI (10)DMF10078[3]

Note: This table presents data for analogous A3 coupling reactions to illustrate the general applicability of the method.

Preparative Workflow: From Haloaniline to Heterocycle

A common and versatile strategy for the synthesis of this compound itself is through a Sonogashira cross-coupling reaction of a corresponding haloaniline with a protected acetylene source, followed by deprotection. This precursor can then be used in the cyclization reactions described above.

Workflow for Heterocycle Synthesis via Sonogashira Coupling

G start 2-Bromo-4-methylaniline sonogashira Sonogashira Coupling (e.g., with TMS-acetylene, Pd/Cu catalyst) start->sonogashira intermediate Protected 2-Ethynyl- 4-methylaniline sonogashira->intermediate deprotection Deprotection (e.g., TBAF) intermediate->deprotection ethynylaniline This compound deprotection->ethynylaniline cyclization Intramolecular Cyclization (Cu, Pd, or Au catalyst) ethynylaniline->cyclization indole 6-Methylindole cyclization->indole

Figure 4: Overall workflow from a haloaniline to 6-methylindole.

This workflow highlights a two-step sequence to access the key this compound intermediate, which can then be converted to the desired heterocyclic product. The Sonogashira coupling is a highly reliable and versatile reaction for this purpose.[4]

Disclaimer: The provided protocols are based on literature precedents for analogous substrates and may require optimization for the specific synthesis of 6-methylindole and 6-methylquinolines from this compound. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling reaction of 2-ethynyl-4-methylaniline with various aryl halides. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and functional organic materials.[1]

The protocol herein is based on established methodologies for the Sonogashira coupling of structurally similar ortho-alkynyl anilines and provides both a standard copper-co-catalyzed procedure and mentions key considerations for a copper-free variant.

Core Concepts and Reaction Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. This is followed by a transmetalation step where the copper acetylide (formed in the copper cycle) transfers the alkyne to the palladium complex. The cycle is completed by reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[3]

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is crucial for the transmetalation step in the palladium cycle.[4]

Variations of the Sonogashira coupling, such as copper-free methods, have been developed to avoid the formation of alkyne homocoupling byproducts.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a standard Sonogashira coupling of this compound with an aryl iodide. Researchers should note that optimization of reaction conditions may be necessary for different aryl halides or specific applications.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-iodoanisole, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 equiv)

  • Copper(I) iodide [CuI] (0.04 - 0.10 equiv)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-5 equiv)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the aryl halide (1.1 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, to achieve a concentration of 0.1-0.5 M) followed by the amine base (e.g., triethylamine, 2-5 equiv).[6]

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of the inert gas through the solution for 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the aryl halide.[6] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.[6]

  • Filtration: Filter the mixture through a pad of celite to remove insoluble catalysts and salts.

  • Washing: Wash the organic filtrate with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize typical reaction conditions and yields for Sonogashira couplings of substrates structurally similar to this compound. These data serve as a valuable reference for reaction planning and optimization.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of o-Iodoanilines with Terminal Alkynes. [7]

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
o-IodoanilinePhenylacetylene(PPh₃)₂CuBH₄ (5 mol%)DBU (2 equiv)-12024>99
2-Iodo-4-methylanilinePhenylacetylene(PPh₃)₂CuBH₄ (5 mol%)DBU (2 equiv)-12024>99
2-Iodo-4-fluoroanilinePhenylacetylene(PPh₃)₂CuBH₄ (5 mol%)DBU (2 equiv)-12024>99

Table 2: General Performance of Catalyst Systems in Sonogashira Couplings.

Catalyst SystemAryl Halide TypeTypical BaseTypical SolventGeneral Temperature Range (°C)General Yield Range (%)
Pd(PPh₃)₂Cl₂ / CuIAryl IodidesEt₃N / DIPATHF / TolueneRoom Temp - 8080-95
Pd(PPh₃)₄ / CuIAryl BromidesEt₃N / DIPAToluene / DMF60 - 10070-90
Pd(OAc)₂ / LigandAryl Bromides/ChloridesCs₂CO₃ / K₂CO₃Dioxane / 2-MeTHF80 - 12060-85

Mandatory Visualization

The following diagrams illustrate the key aspects of the Sonogashira coupling protocol.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR R-C≡C-H R-C≡C-H Cu-C≡CR Cu-C≡CR R-C≡C-H->Cu-C≡CR Cu(I), Base Cu-C≡CR->Ar-Pd(II)-X(L2) Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow reagents 1. Combine Reactants (this compound, Aryl Halide, Pd Catalyst, CuI) solvent_base 2. Add Solvent and Base reagents->solvent_base degas 3. Degas Mixture solvent_base->degas reaction 4. Stir at RT or Heat (Monitor by TLC/GC-MS) degas->reaction workup 5. Aqueous Work-up reaction->workup purification 6. Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the primary amino group of 2-Ethynyl-4-methylaniline. This compound, featuring both a reactive amino group and a versatile ethynyl moiety, is a valuable building block in medicinal chemistry and materials science. The following methods describe common and effective strategies to modify the amino group through acylation, sulfonylation, and reductive amination, enabling the synthesis of a diverse range of derivatives for further investigation.

Acylation of this compound

Acylation of the amino group in this compound is a fundamental transformation to produce stable amide derivatives. This can be achieved using various acylating agents, such as acetyl chloride or acetic anhydride. The resulting N-acylated products can exhibit altered biological activities and physicochemical properties.

Experimental Protocol: Acetylation with Acetyl Chloride

This protocol describes the N-acetylation of this compound using acetyl chloride in the presence of a base.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2-ethynyl-4-methylphenyl)acetamide.

Data Presentation: Acylation of Aromatic Amines

The following table summarizes typical reaction conditions and yields for the acylation of various anilines, providing a reference for the expected outcome with this compound.

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Acetyl ChloridePyridineDichloromethane2 - 40 to RT85-95
Acetic AnhydrideSodium AcetateAcetic Acid1 - 3RT to 5080-90
Benzoyl ChlorideTriethylamineDichloromethane3 - 60 to RT88-98

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Workflow for Acylation

AcylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in Anhydrous DCM AddBase Add Pyridine Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAcyl Add Acetyl Chloride Cool->AddAcyl React Stir at RT AddAcyl->React Monitor Monitor by TLC React->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify End N-(2-ethynyl-4-methylphenyl)acetamide Purify->End

Sulfonylation of this compound

Sulfonylation of the amino group leads to the formation of sulfonamides, a class of compounds with significant importance in medicinal chemistry. This reaction is typically performed using a sulfonyl chloride in the presence of a base. The presence of the ethynyl group is generally tolerated under standard sulfonylation conditions.[1]

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride

This protocol details the synthesis of N-(2-ethynyl-4-methylphenyl)-4-methylbenzenesulfonamide.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add pyridine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired sulfonamide.

Data Presentation: Sulfonylation of Aromatic Amines
Sulfonylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
p-Toluenesulfonyl ChloridePyridineDichloromethane12 - 24RT80-95
Benzenesulfonyl ChlorideTriethylamineDichloromethane12 - 24RT82-96
Methanesulfonyl ChloridePyridineDichloromethane4 - 80 to RT75-90

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Logical Relationship for Sulfonylation

Sulfonylation cluster_reactants Reactants cluster_conditions Conditions Aniline This compound Product N-(2-ethynyl-4-methylphenyl)- 4-methylbenzenesulfonamide Aniline->Product TsCl p-Toluenesulfonyl Chloride TsCl->Product Base Pyridine Base->Product catalyst Solvent DCM Solvent->Product medium Temp Room Temperature Temp->Product condition

Reductive Amination of this compound

Reductive amination allows for the introduction of alkyl groups to the amino functionality, leading to the formation of secondary or tertiary amines. This one-pot reaction involves the formation of an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of N-benzyl-2-ethynyl-4-methylaniline.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-benzylated product.

Data Presentation: Reductive Amination of Aromatic Amines
Carbonyl CompoundReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE12 - 24RT70-90
AcetoneNaBH₃CNMethanol24 - 48RT60-80
CyclohexanoneNaBH(OAc)₃DCM12 - 24RT75-92

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Signaling Pathway for Reductive Amination

ReductiveAmination Start {this compound | + Aldehyde/Ketone} Imine_Formation {Imine Intermediate Formation | - H₂O} Start->Imine_Formation Condensation Reduction {Reduction of Imine | + Reducing Agent (e.g., NaBH(OAc)₃)} Imine_Formation->Reduction In-situ Product {N-Alkyl/N,N-Dialkyl-2-ethynyl-4-methylaniline} Reduction->Product

References

Application Notes and Protocols for Click Chemistry Reactions Involving 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Ethynyl-4-methylaniline in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel 1,2,3-triazole-containing compounds with potential therapeutic applications.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1] this compound is a valuable alkyne building block in this context, featuring an aniline moiety that can be further functionalized or can participate in molecular interactions with biological targets. The resulting triazole products are chemically stable and can act as bioisosteres for other functional groups, making them attractive scaffolds in drug design.

Applications of this compound in Click Chemistry

The primary application of this compound in click chemistry lies in the synthesis of diverse libraries of 1,2,3-triazole derivatives for biological screening. The amino group on the phenyl ring provides a handle for further chemical modifications or can serve as a key pharmacophoric feature. Triazoles derived from this and similar anilines are explored for a range of biological activities, including but not limited to:

  • Anticancer Agents: The triazole scaffold is a common feature in molecules designed to target various cancer-related pathways.

  • Antimicrobial Agents: Triazole derivatives have shown promise as antibacterial and antifungal compounds.

  • Enzyme Inhibitors: The rigid triazole ring can effectively position substituents to interact with the active sites of enzymes.

Key Experimental Considerations

Successful CuAAC reactions with this compound depend on several factors:

  • Catalyst System: A source of Copper(I) is essential. This is typically generated in situ from a Copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1]

  • Ligands: While not always strictly necessary, the use of a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is highly recommended. Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction rate.

  • Solvent: A variety of solvents can be employed. Mixtures of water with organic solvents like t-butanol, DMSO, or DMF are common, especially for bioconjugation applications.

  • Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. While a slight excess of sodium ascorbate can mitigate this, for sensitive reactions, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Experimental Protocols

The following are general protocols for CuAAC reactions using this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Small Molecule Synthesis in Organic/Aqueous Media

This protocol is suitable for the reaction of this compound with a small molecule azide.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol

  • Deionized water

  • Reaction vial with a magnetic stir bar

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the azide partner (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and deionized water to a final concentration of 0.1-0.5 M.

  • Catalyst Preparation: In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) and a stock solution of CuSO₄·5H₂O (e.g., 0.5 M in water).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (0.1-0.5 equivalents) followed by the CuSO₄·5H₂O solution (0.01-0.05 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is adapted for the conjugation of this compound to a biomolecule (e.g., a protein or peptide) containing an azide group.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the azide-modified biomolecule in PBS.

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and dilute with PBS.

    • Prepare fresh stock solutions of sodium ascorbate (e.g., 100 mM in water) and CuSO₄·5H₂O (e.g., 20 mM in water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule solution and the this compound solution. A slight molar excess of the alkyne is often used.

  • Reaction Initiation: To the biomolecule-alkyne mixture, add the premixed catalyst solution, followed by the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification: Purify the resulting bioconjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for CuAAC reactions. Note that specific yields and reaction times will vary depending on the specific azide partner used. As no direct literature data for this compound was found, the data for the closely related 2-ethynylaniline is presented as a reasonable estimate.

AlkyneAzide PartnerCatalyst System (mol%)SolventTime (h)Yield (%)Reference
2-EthynylanilineBenzyl AzideCuSO₄ (1), Sodium Ascorbate (5)tBuOH/H₂O (1:1)12>95
2-Ethynylaniline1-AzidohexaneCuSO₄ (1), Sodium Ascorbate (5)tBuOH/H₂O (1:1)12>95
2-Ethynylaniline(Azidomethyl)benzeneCuI (5)Acetonitrile898N/A

Visualizations

Experimental Workflow for CuAAC

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification cluster_product 4. Final Product prep_alkyne 2-Ethynyl-4- methylaniline Solution mix Mix Alkyne & Azide prep_alkyne->mix prep_azide Azide Partner Solution prep_azide->mix prep_catalyst Catalyst & Reducing Agent Solutions add_catalyst Add Catalyst System prep_catalyst->add_catalyst mix->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product 1,2,3-Triazole Product purify->product

Caption: General experimental workflow for the CuAAC reaction.

Signaling Pathway Analogy: Bio-orthogonal Ligation

G cluster_bio Biological System cluster_chem Chemical Probe cluster_ligation Click Ligation cluster_conjugate Resulting Conjugate biomolecule Biomolecule (e.g., Protein) azide_tag Azide Tag (Bio-orthogonal handle) biomolecule->azide_tag Metabolic or Chemical Labeling click_reaction CuAAC Reaction [Cu(I), Ascorbate] azide_tag->click_reaction probe This compound (Probe) alkyne_group Terminal Alkyne (Reactive Group) probe->alkyne_group alkyne_group->click_reaction conjugate Biomolecule-Probe Conjugate click_reaction->conjugate

Caption: Bio-orthogonal ligation using click chemistry.

References

Application Notes and Protocols for the Quantification of 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the accurate and precise quantification of 2-Ethynyl-4-methylaniline. While specific validated methods for this compound are not widely published, this document leverages established protocols for analogous aromatic amines to provide robust starting points for method development and validation. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of aromatic amines in various matrices.[1][2]

General Analytical Workflow

The development and validation of an analytical method for the quantification of this compound follows a logical progression. The general workflow involves selecting an appropriate analytical technique, developing a suitable method, and subsequently validating the method's performance to ensure reliable and accurate results.

Analytical Method Workflow General Analytical Method Workflow A Method Development B Sample Preparation A->B Define Matrix & Analyte Concentration E Method Validation A->E ICH Guidelines C Chromatographic Separation B->C Extraction/Dilution D Detection C->D Elution & Signal Generation F Data Analysis & Reporting D->F Quantification E->F Performance Characteristics

Caption: General workflow for analytical method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic amines due to its high resolution, sensitivity, and accuracy.[2][3] It is particularly suitable for non-volatile and thermally labile compounds.

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[4]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (for mobile phase modification)[5][6]

  • This compound reference standard

  • Methanol (for sample and standard preparation)

3. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of Acetonitrile and Water. An isocratic elution with a ratio of 70:30 (v/v) Acetonitrile:Water can be a good starting point.[1] Alternatively, a gradient elution may be necessary to achieve optimal separation from impurities. The mobile phase can be acidified with 0.1% formic acid to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.[4][7]

  • Column Temperature: 30 °C.[3][4]

  • Detection Wavelength: UV detection should be performed at a wavelength that provides the maximum absorbance for this compound. A starting point could be around 254 nm, but a UV scan of the analyte is recommended to determine the optimal wavelength.[2][4]

  • Injection Volume: 10 µL.[3][4]

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]

5. Data Analysis:

  • Quantification is typically performed by creating a calibration curve of peak area versus concentration for the calibration standards. The concentration of this compound in the samples is then determined from this curve.

Quantitative Data Summary (Based on Analogous Aromatic Amines)

The following table summarizes typical performance characteristics for the HPLC-UV analysis of aromatic amines, which can be used as a benchmark for method development for this compound.

ParameterTypical Performance for Aromatic AminesReference
Linearity (R²)> 0.999[1]
Limit of Detection (LOD)1 - 10 µg/L[8][9]
Limit of Quantification (LOQ)5 - 25 µg/kg[9]
Precision (%RSD)< 5%[4]
Accuracy/Recovery (%)85 - 115%[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like aromatic amines.[1] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]

2. Reagents and Materials:

  • Helium (carrier gas, high purity)

  • Dichloromethane or Toluene (for sample and standard preparation)

  • Heptafluorobutyric anhydride (derivatizing agent, optional but recommended to improve chromatographic properties)[10]

  • This compound reference standard

  • Internal Standard (e.g., 1-aminofluorene or a deuterated analog)[10]

3. Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.[2]

  • Injector Temperature: 250 °C.[2]

  • Injection Mode: Splitless.[11]

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu for full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.[2]

4. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in dichloromethane or toluene.

  • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.

  • Sample Preparation:

    • For liquid samples, a liquid-liquid extraction may be necessary.[1]

    • For solid samples, an appropriate extraction solvent should be used.

    • Add the internal standard to the sample extract.

  • Derivatization (Optional): To improve volatility and peak shape, derivatization with heptafluorobutyric anhydride can be performed.[10]

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the analyte in the calibration standards.

Quantitative Data Summary (Based on Analogous Aromatic Amines)

The following table provides expected performance characteristics for the GC-MS analysis of aromatic amines.

ParameterTypical Performance for Aromatic AminesReference
Linearity (R²)> 0.999[12]
Limit of Detection (LOD)0.001 - 0.1 µg/m³ (air); ~1 mg/L (liquid)[10][12]
Limit of Quantification (LOQ)0.001 - 0.008 µg/m³ (air)[10]
Precision (%RSD)< 10%[12]
Accuracy/Recovery (%)85 - 103%[12]

Method Selection and Validation Considerations

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

  • HPLC-UV is generally simpler, more robust, and less expensive to operate, making it suitable for routine quality control applications where high sensitivity is not the primary concern.

  • GC-MS offers higher selectivity and sensitivity, especially when operated in SIM mode, and provides structural confirmation, which is beneficial for impurity profiling and trace-level analysis.

Once a method is developed, it must be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A stability-indicating method should also be developed if the degradation products of this compound need to be monitored.[13] This involves subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the method can separate the intact drug from its degradation products.[14]

References

Application Notes and Protocols: 2-Ethynyl-4-methylaniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4-methylaniline is a valuable building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. Its structure, featuring a reactive ethynyl group and a nucleophilic aniline moiety, allows for its incorporation into various heterocyclic scaffolds that are central to many kinase inhibitor designs. The ethynyl group can serve as a key pharmacophore, extending into hydrophobic pockets of the ATP-binding site of kinases, while the aniline nitrogen provides a crucial attachment point to core heterocyclic systems like pyrimidines and quinazolines. This document provides detailed application notes, experimental protocols, and data related to the use of this compound and analogous anilines in the synthesis of kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors.

Application Note 1: Synthesis of Anilinopyrimidine-Based EGFR Tyrosine Kinase Inhibitors

Anilinopyrimidine scaffolds are a cornerstone in the design of numerous clinically approved kinase inhibitors. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline and a dihalopyrimidine. The use of this compound in this reaction allows for the introduction of an ethynyl moiety at the aniline ring, which can be crucial for potent and selective inhibition of the target kinase.

The general synthetic approach involves the reaction of this compound with a 2,4-dichloropyrimidine derivative. The reaction conditions can be tuned to favor substitution at either the C2 or C4 position of the pyrimidine ring. Subsequent reactions can be carried out to further functionalize the pyrimidine core and optimize the pharmacological properties of the final compound.

Experimental Workflow: Synthesis of Anilinopyrimidine Derivatives

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Further Functionalization (Optional) cluster_2 Purification start This compound + 2,4-Dichloropyrimidine derivative reaction1 Reaction in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., isopropanol) start->reaction1 product1 Intermediate: 2-Chloro-N-(2-ethynyl-4-methylphenyl)pyrimidin-4-amine reaction1->product1 reaction2 Reaction with a second amine or other nucleophile product1->reaction2 product2 Final Kinase Inhibitor reaction2->product2 purification Purification by column chromatography product2->purification

Caption: General workflow for the synthesis of anilinopyrimidine-based kinase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 4-(Anilino)pyrimidine Derivatives

This protocol describes a general method for the synthesis of 4-(anilino)pyrimidine derivatives, which can be adapted for use with this compound.

Materials:

  • Substituted 2,4-dichloropyrimidine (1.0 eq)

  • Substituted aniline (e.g., this compound) (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or triethylamine (1.5-2.0 eq)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-(anilino)pyrimidine derivative.

Data Presentation

The following table summarizes the inhibitory activities of representative anilinopyrimidine and anilinoquinazoline-based EGFR inhibitors against wild-type and mutant forms of the enzyme. While not all of these compounds are synthesized from this compound specifically, they represent the potency of this class of inhibitors.

Compound ClassTargetIC50 (nM)Reference
4-AnilinoquinazolineEGFR (wild-type)12.1 ± 1.6[1]
4-AnilinoquinazolineEGFR (wild-type)13.6 ± 0.8[1]
Pyrimido-pyrimidinoneEGFRC797S5.8[2]
Pyrimido-pyrimidinoneEGFRL858R/T790M/C797S (in BaF3 cells)510[2]
PyrrolopyrimidineEGFRL858R/T790MPotent Inhibition[2]
DacomitinibEGFR (H3255 cell line, L858R)0.007 µM[3]
GefitinibEGFR (H3255 cell line, L858R)0.075 µM[3]
LapatinibEGFR (A431 cell line)160[3]

Signaling Pathways

EGFR Signaling Pathway and Inhibition by Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is mutated or overexpressed, leading to constitutive activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive tumor growth.[4][5] Tyrosine kinase inhibitors (TKIs) targeting EGFR act by competing with ATP for the binding site in the intracellular kinase domain, thereby inhibiting autophosphorylation and subsequent activation of these downstream pathways.[4][5]

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Tyrosine Kinase Inhibitor (e.g., Osimertinib) TKI->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors.

Conclusion

This compound represents a key synthetic intermediate for the development of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel drug candidates based on this versatile building block. The strategic incorporation of the ethynyl moiety, facilitated by this reagent, continues to be a promising approach in the design of next-generation targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Ethynyl-4-methylaniline. The primary synthetic route discussed is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves coupling an aryl halide, such as 2-bromo-4-methylaniline or 2-iodo-4-methylaniline, with a terminal alkyne. To prevent side reactions, a protected alkyne like trimethylsilylacetylene (TMSA) is often used, followed by a deprotection step.[4]

Q2: Why is my Sonogashira coupling reaction failing completely?

A2: Complete reaction failure in a Sonogashira coupling is typically due to issues with the catalyst, reagents, or reaction atmosphere.[5] Key areas to check include the activity of the palladium catalyst and copper(I) co-catalyst, the purity of your starting materials and solvents, and ensuring the reaction is conducted under strictly anhydrous and anaerobic (oxygen-free) conditions.[5][6] Oxygen can lead to the unwanted homocoupling of the alkyne (Glaser coupling) and decomposition of the catalyst.[5][7]

Q3: What is the expected reactivity order for the aryl halide starting material?

A3: The reactivity of the aryl halide is critical for the success of the coupling reaction. The general reactivity trend is: Aryl Iodide > Aryl Bromide > Aryl Chloride.[1][5] Consequently, 2-iodo-4-methylaniline will react under much milder conditions (e.g., lower temperatures) than 2-bromo-4-methylaniline, while using a chloro-substituted aniline would be exceptionally challenging.[1][5][8]

Q4: Is the copper co-catalyst always necessary?

A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst to increase the reaction rate, it is not always necessary.[1] Copper-free Sonogashira reactions are often preferred to avoid the primary side reaction: the oxidative homocoupling of the terminal alkyne.[1][7] However, these copper-free variants may require different ligands, bases, or higher temperatures to achieve comparable yields.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via Sonogashira coupling.

Problem 1: Low or No Product Yield with Starting Material Recovered

Potential Cause Troubleshooting Step & Recommendation
Inactive Palladium Catalyst Ensure the palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh. Palladium(II) precatalysts require in-situ reduction to the active Palladium(0) state; ensure conditions are suitable for this reduction.[1] Consider using a more active, pre-formed Pd(0) catalyst or a modern catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos).[9]
Degraded Copper (I) Co-catalyst Copper(I) iodide (CuI) can degrade over time, appearing greenish or brown instead of off-white/tan. Use a freshly opened bottle or purify the existing supply.[5]
Suboptimal Reaction Temperature The oxidative addition step is often rate-limiting, especially for aryl bromides.[8] If using 2-bromo-4-methylaniline, the reaction may require heating (e.g., 60-100 °C).[8][10] For the more reactive 2-iodo-4-methylaniline, the reaction may proceed at room temperature.[1]
Inappropriate Solvent or Base The solvent must dissolve all components of the reaction.[11] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as both the base and a co-solvent.[5] Ensure the base is dry and used in excess.[5] In some cases, a switch to a different solvent system, like THF/Et₃N or Dioxane/Et₃N, can be beneficial.[8]

Problem 2: Formation of a Black Precipitate (Palladium Black)

Potential Cause Troubleshooting Step & Recommendation
Catalyst Decomposition The formation of palladium black indicates the precipitation of inactive Pd(0) metal from the catalytic cycle.[5] This can be caused by impurities in reagents or solvents, excessive heat, or an inappropriate choice of solvent.[5] Some anecdotal evidence suggests that THF may promote its formation.[5][12]
Ligand Dissociation/Oxidation Ensure an appropriate ligand is used and is present in a sufficient ratio to stabilize the palladium center. Triphenylphosphine (PPh₃) is common, but more robust biarylphosphine ligands or N-heterocyclic carbenes (NHCs) can offer greater stability.[7]
Oxygen Contamination Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[5]

Problem 3: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct

Potential Cause Troubleshooting Step & Recommendation
Presence of Oxygen This is the most common cause of Glaser coupling, which is promoted by the copper co-catalyst in the presence of oxygen.[7] Meticulous exclusion of air is critical.[5]
Excess Copper Catalyst Use the minimum effective amount of the copper(I) co-catalyst (typically 1-5 mol%).
High Alkyne Concentration While the alkyne is typically used in slight excess (1.1-1.5 equivalents), a very large excess can favor homocoupling.
Solution: Copper-Free Conditions To completely avoid Glaser coupling, switch to a copper-free Sonogashira protocol.[1][7] This may require adjusting other parameters, such as the choice of palladium catalyst, ligand, and base.[7]

Optimization of Reaction Conditions

Optimizing the choice of catalyst, ligand, solvent, and base is crucial for maximizing the yield of this compound.

Catalyst and Ligand Selection

The choice of palladium source and its associated ligands dramatically affects reaction efficiency.

Catalyst SystemStarting HalideTypical ConditionsAdvantages & Considerations
Pd(PPh₃)₄ Aryl Iodide, Aryl Bromide1-5 mol% Pd, 1-5 mol% CuI, Et₃N, 25-80 °CStandard, widely available catalyst. May require heating for aryl bromides.[1]
PdCl₂(PPh₃)₂ Aryl Iodide, Aryl Bromide1-5 mol% Pd, 1-5 mol% CuI, Et₃N, 25-80 °CMore air-stable Pd(II) precatalyst. Requires in-situ reduction.[1][7]
Pd(dppf)Cl₂ Aryl Bromide, Aryl Chloride2-5 mol% Pd, 2-5 mol% CuI, Amine Base, 80-120 °CDppf is a bulky, electron-rich ligand that can improve yields for less reactive aryl halides.[8]
Pd₂ (dba)₃ + XPhos Aryl Bromide, Aryl Chloride1-2 mol% Pd, 2-4 mol% Ligand, Cs₂CO₃, Dioxane, 100 °CModern Buchwald-Hartwig type ligands can be highly effective, especially for challenging substrates. Often used in copper-free systems.[9]
Solvent and Base Effects

The reaction medium plays a pivotal role in catalyst stability and reaction rate.

SolventBaseTemperature (°C)Comments
Triethylamine (Et₃N) (Serves as base)25 - 80Often used as both solvent and base, simplifying the reaction setup.[9]
Toluene / Amine Et₃N or Diisopropylamine80 - 110Good for higher temperature reactions required for aryl bromides.[8][11]
DMF Et₃N or K₃PO₄80 - 130A polar aprotic solvent that can increase reaction rates but may also promote catalyst decomposition in some systems.[11][13]
Dioxane / Water K₂CO₃ or Cs₂CO₃80 - 100Often used with boronic acids in Suzuki couplings, but can be adapted for Sonogashira, especially with specific catalysts.[13][14]

Experimental Protocols & Workflow

Visualized Experimental Workflow

The following diagram outlines the general workflow for the two-step synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Sonogashira Coupling of 2-Bromo-4-methylaniline with TMSA

This protocol is a general starting point and may require optimization.

  • Reaction Setup : To an oven-dried Schlenk flask, add 2-bromo-4-methylaniline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv., 2 mol%), and CuI (0.04 equiv., 4 mol%).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent and Reagent Addition : Add anhydrous, degassed toluene (approx. 0.2 M concentration relative to the aryl bromide) and anhydrous, degassed triethylamine (2.0 equiv.) via syringe.

  • Alkyne Addition : Add trimethylsilylacetylene (1.2 equiv.) dropwise via syringe.

  • Reaction : Heat the reaction mixture to 80 °C and stir under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield 2-(trimethylsilylethynyl)-4-methylaniline.

Protocol 2: TMS Deprotection
  • Reaction Setup : Dissolve the purified 2-(trimethylsilylethynyl)-4-methylaniline (1.0 equiv.) in a 2:1 mixture of methanol (MeOH) and tetrahydrofuran (THF).

  • Base Addition : Add potassium carbonate (K₂CO₃) (2.0 equiv.) to the solution.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted to the more polar product.

  • Workup : Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane.

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. If necessary, purify the final product, this compound, by column chromatography.

Troubleshooting Logic and Catalytic Cycle

Understanding the underlying mechanism and having a logical approach to problem-solving are key to overcoming synthetic challenges.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose common reaction failures.

References

Technical Support Center: Purification of 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Ethynyl-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common techniques for purifying this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the typical physical properties of this compound?

A2: this compound is a solid with a molecular weight of 131.17 g/mol and an empirical formula of C₉H₉N.[1]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities may include starting materials from the synthesis, by-products from side reactions, and degradation products. Given the aniline structure, oxidative degradation is a potential source of colored impurities.

Q4: How should this compound be stored?

A4: It is classified as a combustible solid and should be stored accordingly.[1] Due to the potential for oxidation of the aniline group, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Troubleshooting Guide: Purification by Column Chromatography

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Possible Cause Solution
Compound does not move from the origin (Rf = 0 on TLC). The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2]
Compound runs with the solvent front (Rf ≈ 1 on TLC). The eluent is too polar.Decrease the polarity of the mobile phase. Increase the percentage of hexane in a hexane/ethyl acetate system.[2]
Poor separation between the product and an impurity. The chosen solvent system lacks sufficient resolution.Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. Adding a small amount of a third solvent, like triethylamine for basic compounds such as anilines, can improve peak shape and resolution.[2]
Streaking or tailing of the compound spot on the TLC plate or column. Interaction of the basic aniline group with the acidic silica gel.Add a small amount (0.1-1%) of a volatile base like triethylamine to the eluent to neutralize the acidic sites on the silica gel, resulting in sharper bands.[3]
Colored impurities co-elute with the product. Impurities have similar polarity to the product.If the colored impurities are due to oxidation, consider pre-treating the crude material with activated charcoal before chromatography. Be aware that this may reduce the overall yield.[2]
Experimental Protocol: Column Chromatography
  • Stationary Phase Selection : Silica gel is a commonly used stationary phase.[2]

  • Mobile Phase Selection :

    • Begin by determining an appropriate solvent system using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of hexanes and ethyl acetate.[3]

    • Aim for an Rf value of 0.25-0.35 for this compound on the TLC plate for optimal separation on the column.[3]

    • To mitigate tailing, consider adding 0.1-1% triethylamine to the eluent.[3]

  • Column Packing :

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading :

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Alternatively, for "dry loading," dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the dried, sample-adsorbed silica to the top of the column. This technique often leads to better separation.[3]

  • Elution and Fraction Collection :

    • Begin elution with the determined mobile phase.

    • Collect fractions and monitor their composition using TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute the compound.

  • Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Purification by Recrystallization

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable, or not enough solvent is used.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Gradually add more hot solvent until the compound dissolves.
The compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of the compound.Reheat the solution until the oil redissolves and allow it to cool more slowly. Seeding with a small crystal of the pure compound can help induce crystallization.[2] Choose a solvent with a lower boiling point.[2]
Resulting crystals are colored, but the pure compound should be colorless or off-white. Presence of colored impurities, often from oxidation of the aniline.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Note that this may also adsorb some of the desired product, potentially lowering the yield.[2]
No crystals form upon cooling. The solution is not sufficiently concentrated, or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, the solvent may be inappropriate.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. The initial crude material contained a large percentage of impurities.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Experimental Protocol: Recrystallization
  • Solvent Selection :

    • Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution :

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Decolorization (if necessary) :

    • If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal.[2]

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration :

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

  • Crystallization :

    • Allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals, for example, in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude this compound Assess Assess Purity and Impurity Profile (e.g., TLC, NMR) Crude->Assess Choose_Method Choose Purification Method Assess->Choose_Method Chroma Column Chromatography Choose_Method->Chroma Complex mixture or impurities with similar polarity to product Recrystal Recrystallization Choose_Method->Recrystal Crystalline solid with thermally stable impurities Analyze_Purity Analyze Final Purity (e.g., NMR, LC-MS, mp) Chroma->Analyze_Purity Recrystal->Analyze_Purity Pure_Product Pure this compound Analyze_Purity->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography Start Start TLC Analysis Problem Identify Problem Start->Problem Rf_Zero Rf = 0 Problem->Rf_Zero No movement Rf_One Rf ≈ 1 Problem->Rf_One Runs with front Tailing Streaking/Tailing Problem->Tailing Poor spot shape Solution1 Increase Eluent Polarity Rf_Zero->Solution1 Solution2 Decrease Eluent Polarity Rf_One->Solution2 Solution3 Add Triethylamine (0.1-1%) to Eluent Tailing->Solution3 Proceed Proceed with Column Chromatography Solution1->Proceed Solution2->Proceed Solution3->Proceed

Caption: Troubleshooting guide for column chromatography of this compound.

References

Technical Support Center: Synthesis of 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethynyl-4-methylaniline. The guidance is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during the experimental process.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a two-step process: a Sonogashira coupling of a 2-halo-4-methylaniline with a protected alkyne, followed by a deprotection step. The most common route involves the use of 2-iodo-4-methylaniline and trimethylsilylacetylene (TMSA).

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 2-Iodo-4-methylaniline 2-Iodo-4-methylaniline Coupling_Reaction Sonogashira Coupling 2-Iodo-4-methylaniline->Coupling_Reaction TMS-Acetylene TMS-Acetylene TMS-Acetylene->Coupling_Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Coupling_Reaction Cu_Cocatalyst CuI (Cocatalyst) Cu_Cocatalyst->Coupling_Reaction Base Base (e.g., Et3N) Base->Coupling_Reaction Solvent Solvent (e.g., THF) Solvent->Coupling_Reaction Protected_Product 2-(Trimethylsilylethynyl)-4-methylaniline Coupling_Reaction->Protected_Product Deprotection_Reaction TMS Deprotection Protected_Product->Deprotection_Reaction Deprotection_Reagent Deprotection Reagent (e.g., TBAF or K2CO3/MeOH) Deprotection_Reagent->Deprotection_Reaction Final_Product This compound Deprotection_Reaction->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sonogashira Coupling Step

Q1: My Sonogashira coupling reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Several factors can lead to a sluggish or failed Sonogashira coupling. Here's a breakdown of potential issues and their solutions:

  • Inactive Catalyst: The Palladium(0) species is the active catalyst. If you are starting with a Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂), it needs to be reduced in situ. Inadequate reduction can stall the reaction.

    • Troubleshooting: Ensure your amine base is of good quality and in sufficient excess, as it can aid in the reduction of the Pd(II) precatalyst. The presence of phosphine ligands also facilitates this reduction.

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), consuming your starting material and generating byproducts. It can also lead to the oxidation and deactivation of the Pd(0) catalyst.

    • Troubleshooting: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Steric Hindrance: The ortho-position of the iodo group on 2-iodo-4-methylaniline can sterically hinder the approach of the bulky palladium catalyst.

    • Troubleshooting: Consider using a less sterically bulky phosphine ligand or a ligand designed for hindered substrates. Increasing the reaction temperature may also help overcome the activation barrier.

  • Low Reaction Temperature: While Sonogashira couplings can often be run at room temperature, electron-rich or sterically hindered aryl halides may require heating to facilitate the oxidative addition step.

    • Troubleshooting: Gradually increase the reaction temperature, for example, to 40-60 °C, and monitor the reaction progress by TLC or GC-MS.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. What is this, and how can I prevent it?

A2: This is likely the result of Glaser coupling , a common side reaction in Sonogashira couplings that leads to the homodimerization of the terminal alkyne. This is particularly prevalent when a copper co-catalyst is used in the presence of oxygen.

  • Prevention Strategies:

    • Rigorous Degassing: The most critical step is to exclude oxygen from the reaction mixture. Use freeze-pump-thaw cycles for degassing solvents or sparge with an inert gas for an extended period.

    • Copper-Free Conditions: If homocoupling remains a persistent issue, consider using a copper-free Sonogashira protocol. These methods often require different ligands and may need higher temperatures but can effectively eliminate Glaser coupling products.

    • Slow Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q3: My reaction mixture turned black, and I see palladium precipitation. What does this indicate?

A3: The formation of palladium black (insoluble, elemental palladium) indicates catalyst decomposition. This leads to a loss of active catalyst from the solution and will halt the reaction.

  • Causes and Solutions:

    • High Temperatures: Excessive heat can promote catalyst decomposition. If you are heating the reaction, do so judiciously and only as needed to promote the reaction.

    • Ligand Dissociation: The phosphine ligands stabilize the palladium center. If the ligands dissociate, the palladium can agglomerate and precipitate. Ensure you are using an appropriate ligand and catalyst loading. For challenging substrates, consider more robust ligands like XPhos or SPhos.

    • Solvent Effects: Certain solvents can promote the formation of palladium black. While THF and toluene are commonly used, ensure they are anhydrous and of high quality.

Troubleshooting_Sonogashira Start Low Yield or No Reaction Check_Catalyst Check_Catalyst Start->Check_Catalyst Is the catalyst active? Check_Oxygen Check_Oxygen Check_Catalyst->Check_Oxygen Yes Troubleshoot_Catalyst Ensure proper Pd(II) reduction. Use fresh catalyst and ligands. Check_Catalyst->Troubleshoot_Catalyst No Check_Temperature Check_Temperature Check_Oxygen->Check_Temperature Yes Troubleshoot_Oxygen Degas solvents and reagents thoroughly. Maintain inert atmosphere. Check_Oxygen->Troubleshoot_Oxygen No Check_Byproducts Check_Byproducts Check_Temperature->Check_Byproducts Yes Troubleshoot_Temperature Gradually increase temperature. Monitor for decomposition. Check_Temperature->Troubleshoot_Temperature No Success Reaction Successful Check_Byproducts->Success No significant byproducts Identify_Byproduct Identify Byproduct Check_Byproducts->Identify_Byproduct Yes, byproducts observed Glaser_Coupling Implement strategies to prevent Glaser coupling (e.g., copper-free). Identify_Byproduct->Glaser_Coupling Alkyne Dimer Hydrodehalogenation Optimize base and solvent. Consider a different palladium source. Identify_Byproduct->Hydrodehalogenation De-iodinated Starting Material

Caption: Troubleshooting decision tree for the Sonogashira coupling step.
Deprotection Step

Q4: The deprotection of the trimethylsilyl (TMS) group is incomplete. How can I drive the reaction to completion?

A4: Incomplete deprotection can be due to several factors related to the deprotection agent and reaction conditions.

  • Using Tetrabutylammonium Fluoride (TBAF):

    • Reagent Quality: TBAF is hygroscopic, and the presence of water can affect its reactivity. Use a fresh bottle or a well-stored solution of TBAF in THF.

    • Stoichiometry: Ensure you are using a sufficient excess of TBAF (typically 1.1 to 1.5 equivalents).

    • Reaction Time and Temperature: While often rapid at room temperature, some substrates may require longer reaction times or gentle heating. Monitor the reaction by TLC.

  • Using Potassium Carbonate in Methanol (K₂CO₃/MeOH):

    • Reagent Quality: Use anhydrous potassium carbonate and dry methanol.

    • Reaction Time: This method can be slower than using TBAF. Allow for sufficient reaction time (can be several hours) and monitor progress.

    • Solubility: Ensure the protected aniline is fully dissolved in the methanol.

Q5: I am concerned about side reactions during the deprotection of the TMS group. What should I look out for?

A5: The deprotection of TMS-protected alkynes is generally a clean reaction. However, potential issues can arise:

  • Base-Sensitive Functional Groups: If your molecule contains other base-sensitive groups, the basic conditions of the deprotection (especially with K₂CO₃/MeOH) could potentially cause side reactions. TBAF is generally milder in this regard.

  • Product Instability: The final product, this compound, is a terminal alkyne and an aniline. Aniline derivatives can be sensitive to oxidation, and terminal alkynes can undergo undesired reactions under harsh conditions. It is advisable to use the deprotected product promptly in the next step or store it under an inert atmosphere.

Experimental Protocols

Representative Protocol for Sonogashira Coupling

This protocol is a representative example for the synthesis of 2-(trimethylsilylethynyl)-4-methylaniline.

Reagent Molar Equiv. Typical Amount (for 1 mmol scale)
2-Iodo-4-methylaniline1.0233 mg
Trimethylsilylacetylene1.20.17 mL
Pd(PPh₃)₂Cl₂0.0214 mg
CuI0.047.6 mg
Triethylamine (Et₃N)3.00.42 mL
THF (anhydrous, degassed)-5 mL

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-4-methylaniline, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF, followed by triethylamine.

  • Stir the mixture for 5 minutes at room temperature.

  • Add trimethylsilylacetylene dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for TMS Deprotection

This protocol describes the removal of the TMS protecting group to yield the final product.

Reagent Molar Equiv. Typical Amount (for 1 mmol scale)
2-(Trimethylsilylethynyl)-4-methylaniline1.0203 mg
TBAF (1M in THF)1.11.1 mL
THF (anhydrous)-5 mL

Methodology:

  • Dissolve 2-(trimethylsilylethynyl)-4-methylaniline in anhydrous THF in a round-bottom flask.

  • Add the solution of TBAF in THF dropwise at room temperature.

  • Stir the reaction for 30-60 minutes, monitoring the deprotection by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.

Signaling Pathways and Catalytic Cycles

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne L2Pd(II)(Aryl)(Alkyne) Transmetalation->PdII_Aryl_Alkyne CuX CuX Transmetalation->CuX Regenerates RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Product (Ar-Alkyne) Alkyne_Complex Alkyne Complexation CuX->Alkyne_Complex H-Alkyne Cu_Alkyne_Complex [H-Alkyne-CuX] Alkyne_Complex->Cu_Alkyne_Complex Deprotonation Deprotonation Cu_Alkyne_Complex->Deprotonation Base Cu_Acetylide Cu-Acetylide Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Technical Support Center: Overcoming Poor Solubility of 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 2-Ethynyl-4-methylaniline in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a solid at room temperature.[1] While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, its chemical structure—an aromatic amine with an ethynyl group—suggests it shares solubility characteristics with other substituted anilines. It is predicted to be soluble in a range of common organic solvents but is expected to have poor solubility in water.

Data Presentation: Predicted Solubility of this compound

SolventPredicted SolubilityPolarity Index
Dimethylformamide (DMF)Soluble6.4
Tetrahydrofuran (THF)Soluble4.0
Dichloromethane (DCM)Soluble3.1
TolueneSoluble2.4
AcetonitrileSparingly Soluble5.8
MethanolSparingly Soluble5.1
EthanolSparingly Soluble4.3
WaterInsoluble9.0

Q2: What factors influence the solubility of this compound?

The solubility of this compound is influenced by several structural and external factors:

  • Molecular Structure: The presence of the nonpolar benzene ring contributes to its solubility in organic solvents, while the polar amino (-NH2) and ethynyl (-C≡CH) groups can engage in hydrogen bonding, which can influence its solubility in polar solvents.[2]

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. Heating the solvent can help dissolve more of the compound.

  • pH: The aniline functional group is basic and can be protonated in acidic conditions to form an anilinium salt.[2] This salt form is significantly more soluble in water and other polar protic solvents.[2]

Q3: What are some recommended starting solvents for reactions with this compound?

For reactions such as the Sonogashira coupling, common solvents to consider as a starting point include:

  • Aprotic Polar Solvents: Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are often good choices.

  • Aromatic Solvents: Toluene can be effective, especially for reactions at higher temperatures.

  • Amine Solvents: Triethylamine (Et3N) or other amine bases can often serve as both a solvent and a base in the reaction.

Q4: How can I improve the solubility of this compound if it's still poor in my chosen solvent?

Several techniques can be employed to enhance solubility:

  • Co-solvents: Adding a small amount of a miscible co-solvent in which the compound is highly soluble can significantly improve overall solubility.

  • Heating: Gently warming the reaction mixture can increase the rate and extent of dissolution.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

  • pH Adjustment: For reactions in polar protic solvents, adjusting the pH to be more acidic can increase solubility by forming the anilinium salt.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to the poor solubility of this compound.

Problem 1: this compound is not dissolving in the reaction solvent.

  • Possible Cause: The solvent may not be appropriate for the compound, the temperature may be too low, or there may be an insufficient volume of solvent.

  • Solutions:

    • Systematic Solvent Screening: Before running the reaction, perform small-scale solubility tests with a few different solvents to identify the most suitable one.

    • Gentle Heating: Warm the mixture while stirring. Monitor to ensure the compound does not decompose at higher temperatures.

    • Increase Solvent Volume: Gradually add more solvent until the solid dissolves. Be mindful of the final reaction concentration.

    • Use a Co-solvent: Add a small volume of a co-solvent in which this compound is known to be highly soluble (e.g., DMF or THF).

    • Apply Sonication: Place the reaction flask in an ultrasonic bath for 10-15 minute intervals.

Problem 2: The reaction is sluggish or does not go to completion.

  • Possible Cause: The low concentration of the dissolved this compound may be limiting the reaction rate. The starting material might also be precipitating out as the reaction proceeds.

  • Solutions:

    • Re-evaluate Solubility: Revisit the solutions for Problem 1 to ensure the starting material is fully dissolved at the reaction temperature.

    • Higher Boiling Point Solvent: Consider using a higher boiling point solvent (e.g., toluene or xylene) to run the reaction at an elevated temperature, which can increase both solubility and reaction rate.

    • Phase-Transfer Catalyst: If the reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the aniline between the two phases, facilitating the reaction.

Problem 3: The product of the reaction is also poorly soluble and precipitates from the reaction mixture.

  • Possible Cause: The newly formed product may be less soluble than the starting materials in the chosen solvent.

  • Solutions:

    • Solvent Mixture: Try to identify a solvent mixture that can keep both the starting materials and the product in solution.

    • Monitor for Precipitation: Keep a close watch on the reaction for any signs of product precipitation.

    • Modified Work-up: If the product is insoluble, the work-up procedure may need to be adjusted to isolate the solid product by filtration, followed by washing to remove any soluble impurities.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Weigh 5 mg of this compound into several small vials.

  • To each vial, add 0.5 mL of a different solvent (e.g., THF, DMF, Toluene, Acetonitrile).

  • Stir or shake the vials at room temperature for 10 minutes and observe for dissolution.

  • If the solid has not dissolved, gently warm the vials to 40-50 °C and observe again.

  • Record the solubility in each solvent to guide your choice for the reaction.

Protocol 2: Improving Solubility with a Co-solvent

  • Suspend this compound in the primary reaction solvent.

  • While stirring, add a co-solvent (e.g., DMF) dropwise until the solid dissolves.

  • Do not add more than 10-20% v/v of the co-solvent, as it may affect the reaction outcome.

  • Proceed with the addition of other reagents once a homogeneous solution is obtained.

Protocol 3: Enhancing Dissolution with Sonication

  • Prepare the reaction mixture by adding this compound and the solvent to the reaction flask.

  • Place the flask in an ultrasonic bath.

  • Turn on the sonicator and apply ultrasound for 10-15 minutes.

  • Visually inspect the mixture for dissolution.

  • If necessary, repeat the sonication until the solid is fully dissolved.

Visualizations

Workflow for Overcoming Poor Solubility start Start: Poor solubility of this compound solvent_screen Perform Solvent Screening? start->solvent_screen heat Apply Gentle Heating? solvent_screen->heat No / Insufficient reaction Proceed with Reaction solvent_screen->reaction Yes, Soluble cosolvent Use a Co-solvent? heat->cosolvent No / Insufficient heat->reaction Yes, Soluble sonication Try Sonication? cosolvent->sonication No / Insufficient cosolvent->reaction Yes, Soluble sonication->reaction Yes, Soluble troubleshoot Reaction Sluggish? Troubleshoot Further sonication->troubleshoot No / Insufficient

Caption: Decision workflow for addressing solubility issues.

Factors Influencing Solubility solubility {this compound Solubility} structure Molecular Structure Aromatic Ring (Hydrophobic) -NH2, -C≡CH (Polar) solubility->structure temp Temperature solubility->temp ph pH (in protic media) solubility->ph solvent Solvent Polarity solubility->solvent

Caption: Key factors affecting the solubility of the compound.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Ethynyl-4-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethynyl-4-methylaniline. The focus is on optimizing catalyst loading for cross-coupling reactions, particularly Sonogashira coupling, a common transformation for this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the typical palladium catalyst loading for Sonogashira coupling of this compound?

A1: The optimal catalyst loading is highly dependent on the specific substrates, catalyst system, and reaction conditions. However, a general starting range for palladium catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ is between 1-5 mol%.[1] For highly active catalyst systems or when using more reactive aryl iodides, the loading can sometimes be reduced to as low as 0.01-0.1 mol%.[2] Conversely, for less reactive aryl halides such as bromides or chlorides, higher catalyst loadings may be necessary.[3] It is always recommended to perform a catalyst loading screen to determine the optimal level for your specific reaction.

Q2: Why is a copper(I) co-catalyst, such as CuI, often used in these reactions?

A2: A copper(I) co-catalyst is a standard component of the traditional Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards the palladium complex in the transmetalation step of the catalytic cycle, which generally increases the reaction rate and allows for milder reaction conditions, such as lower temperatures.[3]

Q3: Can I run the Sonogashira reaction of this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira protocols have been developed and can be advantageous. The primary reason to exclude copper is to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction promoted by the copper catalyst in the presence of oxygen.[3][4] Copper-free systems may require different ligands, bases, or higher temperatures to achieve comparable efficiency.[5]

Q4: How does the aniline functional group in this compound affect the catalytic reaction?

A4: The amino group (-NH₂) in the aniline moiety is a Lewis base and can coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalyst, leading to lower activity or deactivation, often observed as the formation of palladium black.[3][4] In such cases, using bulky phosphine ligands can sometimes mitigate this issue. For particularly problematic substrates, protection of the aniline's amino group (e.g., as an acetamide) prior to the coupling reaction can be an effective strategy.[4]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Possible Cause Troubleshooting Suggestion Relevant Observations
Insufficient Catalyst Loading The catalyst concentration may be too low for the specific substrates. It is advisable to perform a loading screen by setting up parallel reactions with incrementally higher catalyst loadings (e.g., 1%, 2%, 5%).The reaction stalls with significant starting material remaining.
Catalyst Deactivation The aniline group may be inhibiting the palladium catalyst.[3][4] Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can degrade the catalyst.[3] Consider using bulky phosphine ligands or protecting the aniline group.The reaction mixture turns black, indicating the formation of palladium black.[3]
Poor Aryl Halide Reactivity The reactivity of the aryl halide partner follows the trend: I > Br > Cl.[3] For less reactive aryl bromides or chlorides, you may need to increase the catalyst loading, use a more active catalyst/ligand system, or increase the reaction temperature.[3][6]The reaction works with aryl iodides but fails with aryl bromides or chlorides under the same conditions.
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate, especially with less reactive coupling partners.[6]The reaction is sluggish or does not proceed at room temperature.
Problem 2: Significant Formation of Homocoupled Diyne Byproduct
Possible Cause Troubleshooting Suggestion Relevant Observations
Presence of Oxygen The homocoupling (Glaser) of terminal alkynes is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[3]A significant amount of a byproduct with a mass corresponding to two units of this compound coupled together is observed.
High Alkyne Concentration A high concentration of the alkyne can favor the bimolecular homocoupling reaction.Consider adding the this compound slowly to the reaction mixture using a syringe pump to maintain a low concentration.[3]
Copper-Catalyzed Side Reaction The copper co-catalyst is the main promoter of this side reaction.Switch to a copper-free Sonogashira protocol. This is often the most effective way to eliminate homocoupling.[3][5]

Data Presentation

Table 1: Effect of Palladium Catalyst Loading on a Model Sonogashira Reaction

Reaction Conditions: this compound (1.2 equiv), Aryl Iodide (1.0 equiv), CuI (2 mol%), Et₃N, THF, 60°C, 12h.

EntryPalladium CatalystCatalyst Loading (mol%)Yield of Coupled Product (%)Observations
1Pd(PPh₃)₂Cl₂0.545Incomplete conversion of starting material.
2Pd(PPh₃)₂Cl₂1.078Good conversion, minor byproducts.
3Pd(PPh₃)₂Cl₂2.0 92 Optimal loading, high conversion, and clean reaction profile.
4Pd(PPh₃)₂Cl₂5.090No significant improvement in yield, increased cost.
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Systems

Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Base, Solvent, 80°C, 24h.

EntryCatalyst SystemLigandBaseYield of Coupled Product (%)Yield of Homocoupled Diyne (%)
1Pd(OAc)₂ / CuIPPh₃Et₃N7515
2Pd(OAc)₂ (Copper-Free)XPhosK₂CO₃85<2

Experimental Protocols

General Protocol for a Copper-Catalyzed Sonogashira Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).[3]

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[3]

  • Reagent Addition:

    • Add freshly distilled and degassed triethylamine (Et₃N, 5 mL) via syringe. If the aryl halide has poor solubility, a minimal amount of a degassed co-solvent like THF can be added.[3]

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.[3]

  • Reaction and Monitoring:

    • Stir the reaction at the desired temperature (room temperature to 80°C).[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove catalyst residues.[3]

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification prep1 Add Aryl Halide, Pd Catalyst, and CuI to Schlenk Flask prep2 Evacuate and Backfill with Inert Gas (3x) prep1->prep2 reagent1 Add Degassed Solvent/Base (Et3N) prep2->reagent1 reagent2 Add this compound (dropwise) reagent1->reagent2 reaction1 Stir at Desired Temperature reagent2->reaction1 reaction2 Monitor by TLC or GC-MS reaction1->reaction2 workup1 Quench and Extract with Organic Solvent reaction2->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Wash and Drying workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Product Yield catalyst_loading Insufficient Loading? start->catalyst_loading catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation reactivity Poor Halide Reactivity? start->reactivity temperature Suboptimal Temperature? start->temperature solution1 Increase Catalyst Loading (e.g., 1-5 mol%) catalyst_loading->solution1 Yes solution2 Use Bulky Ligands Protect Aniline Group Ensure Inert Atmosphere catalyst_deactivation->solution2 Yes solution3 Switch to More Reactive Halide (I > Br > Cl) Increase Temperature reactivity->solution3 Yes solution4 Increase Reaction Temperature temperature->solution4 Yes

Caption: Troubleshooting logic for low product yield.

Catalyst_Optimization_Logic start Goal: Optimize Catalyst Loading action Perform Catalyst Loading Screen (e.g., 0.5%, 1%, 2%, 5%) start->action param1 Reaction Rate outcome Optimal Catalyst Loading: Maximizes Yield & Rate Minimizes Byproducts & Cost param1->outcome param2 Product Yield param2->outcome param3 Byproduct Formation param3->outcome param4 Cost param4->outcome action->param1 action->param2 action->param3 action->param4

Caption: Key factors for catalyst loading optimization.

References

preventing dimerization of 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethynyl-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired dimerization of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue when working with this compound?

The main challenge is the propensity of this compound, a terminal alkyne, to undergo oxidative self-coupling to form a symmetric 1,3-diyne, referred to as a dimer. This side reaction consumes the starting material and can complicate the purification of the desired product.

Q2: What is the mechanism behind the dimerization of this compound?

The dimerization primarily occurs via the Glaser-Hay coupling mechanism.[1][2] This is an oxidative homocoupling reaction catalyzed by copper(I) salts in the presence of a base and an oxidant, which is typically molecular oxygen from the air. The process involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling to form the 1,3-diyne product.[1][2]

Q3: What specific experimental conditions promote this unwanted dimerization?

Several factors can accelerate the rate of dimerization:

  • Presence of Oxygen: Air is a common oxidant that facilitates the reoxidation of the copper catalyst, driving the catalytic cycle.[1][3]

  • Copper Catalysts: The presence of copper(I) salts like CuCl or CuI is central to the Glaser-Hay coupling mechanism.[2] Dimerization is a well-known side reaction in copper co-catalyzed Sonogashira couplings.[4][5]

  • Basic Conditions: A base is required to deprotonate the terminal alkyne, forming the reactive acetylide intermediate.[1][2]

  • Elevated Temperatures: Higher reaction temperatures can sometimes increase the rate of side reactions, including dimerization.[6]

Q4: What are the most effective strategies to prevent the dimerization of this compound?

There are two primary strategies to prevent unwanted homocoupling:

  • Exclusion of Oxygen: Performing reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial. This minimizes the presence of the oxidant required for the Glaser coupling catalytic cycle.[4]

  • Use of a Protecting Group: The most robust method is to "cap" or protect the terminal alkyne. The trimethylsilyl (TMS) group is commonly used for this purpose.[7] The TMS-protected alkyne is not susceptible to homocoupling. The TMS group can be easily removed in a subsequent step to regenerate the terminal alkyne once the desired coupling reaction is complete.[7]

Q5: How can I detect and characterize the dimer byproduct?

The dimer can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dimer will typically have a different Rf value than the starting material and the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetrical nature of the dimer will result in a characteristic NMR spectrum.

  • Mass Spectrometry (MS): The dimer will show a molecular ion peak corresponding to double the molecular weight of the starting material minus two hydrogen atoms.

Troubleshooting Guide

This guide addresses common problems encountered during reactions involving this compound.

ProblemPotential CauseRecommended Solution
Low or no yield of the desired cross-coupled product. Catalyst Inactivity: The palladium or copper catalyst may be old or deactivated.Use fresh catalysts and ensure they are stored under an inert atmosphere.[7]
Poor Quality of Base: Amine bases can oxidize over time, inhibiting the reaction.Use a freshly distilled or new bottle of the amine base.[7]
Presence of Oxygen: Oxygen is promoting the Glaser-Hay homocoupling side reaction over the desired cross-coupling.Degas all solvents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4]
Significant formation of a major byproduct. Dimerization (Homocoupling): Reaction conditions (presence of O₂, Cu(I) catalyst) are favoring the Glaser-Hay coupling.If the reaction must be run with copper, ensure it is strictly anaerobic. The most effective solution is to use a protecting group strategy.[7]
Reaction mixture turns dark or black. Palladium Black Formation: The palladium catalyst has decomposed and precipitated out of the solution.This can be caused by impurities or high temperatures. Ensure high-purity reagents and solvents, and consider if the reaction can be run at a lower temperature.[7]
Difficulty purifying the desired product from the dimer. Similar Physical Properties: The dimer and the desired product may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography to maximize separation. If separation is still difficult, the protecting group strategy is highly recommended to prevent the formation of the dimer in the first place.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

To minimize dimerization during storage, handle the material under conditions that exclude light and oxygen.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).[8]

  • Handling: When weighing or transferring the compound, do so in a well-ventilated area, avoiding prolonged exposure to air.[9] For reactions, add the reagent to the reaction vessel under a positive flow of inert gas.

Protocol 2: Sonogashira Coupling with Minimized Dimerization

This protocol describes a typical Sonogashira cross-coupling reaction with an aryl halide, incorporating steps to minimize the formation of the 1,3-diyne dimer.

  • Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide (CuI).

  • Evacuation and Backfilling: Seal the flask and evacuate it under high vacuum, then backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide, this compound, and a degassed amine base (e.g., triethylamine or diisopropylamine) dissolved in a degassed solvent (e.g., THF or toluene) via syringe.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide) and monitor its progress by TLC.[7]

  • Workup: Once the reaction is complete, cool it to room temperature and filter through a pad of celite to remove the catalysts. Concentrate the filtrate and purify by column chromatography.

Protocol 3: Protection of this compound with a Trimethylsilyl (TMS) Group

This is the most effective method to prevent dimerization.

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethylmagnesium bromide (EtMgBr) or n-butyllithium (n-BuLi) (approx. 1.1 equivalents).

  • Silylation: After stirring for 30 minutes, add chlorotrimethylsilane (TMSCl) (approx. 1.2 equivalents) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude TMS-protected product can then be purified by column chromatography.

Visual Diagrams

Dimerization Mechanism

The following diagram illustrates the catalytic cycle of the Glaser-Hay coupling, which leads to the dimerization of terminal alkynes.

G_dimerization cluster_cycle Catalytic Cycle cluster_regen Catalyst Regeneration alkyne 2 R-C≡CH (this compound) cu1 Cu(I) Catalyst alkyne->cu1 + Base acetylide 2 [R-C≡C-Cu] (Copper Acetylide) cu1->acetylide dimer R-C≡C-C≡C-R (Dimer Product) acetylide->dimer Oxidative Coupling cu0 Cu(0) dimer->cu0 oxidant Oxidant (O2) cu1_regen Cu(I) Catalyst oxidant->cu1_regen cu0->oxidant Reoxidation cu1_regen->cu1

Caption: Catalytic cycle of Glaser-Hay dimerization.

Experimental Workflow for Dimerization Prevention

This diagram shows the logical workflow for preventing dimerization using a protecting group strategy, which is the most reliable method.

G_workflow start Start: This compound protect Step 1: Protect Alkyne (e.g., with TMSCl) start->protect protected_alkyne TMS-Protected Alkyne (Stable Intermediate) protect->protected_alkyne reaction Step 2: Perform Desired Reaction (e.g., Sonogashira Coupling) protected_alkyne->reaction protected_product Protected Final Product reaction->protected_product deprotect Step 3: Deprotect Alkyne (e.g., with TBAF or K₂CO₃) protected_product->deprotect final_product Final Product (Dimer-Free) deprotect->final_product

Caption: Workflow using a protecting group strategy.

Troubleshooting Logic

This diagram provides a logical path for troubleshooting experiments where dimerization is a suspected issue.

G_troubleshooting cluster_solutions Solutions start Problem: Low Yield / High Byproduct check_dimer Is byproduct the dimer? (Check with MS, NMR) start->check_dimer inert Action: Improve Inert Atmosphere (Degas solvents, use Schlenk line) check_dimer->inert Yes other_issue Investigate other side reactions or catalyst issues. check_dimer->other_issue No protect_strat Action: Use Protecting Group (Highly Recommended) inert->protect_strat If problem persists purify Action: Optimize Purification (If dimer formation is minor) inert->purify

Caption: Logic for troubleshooting dimer formation.

References

troubleshooting failed Sonogashira coupling with 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Coupling Reactions

This technical support center provides troubleshooting guidance for researchers encountering issues with Sonogashira coupling reactions, specifically involving substrates like 2-ethynyl-4-methylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Sonogashira reaction with this compound shows no product formation. What are the primary checks I should perform?

A1: When a Sonogashira reaction fails to initiate, a systematic check of the reagents and reaction conditions is crucial. The aniline functional group can sometimes complicate the reaction by coordinating with the palladium catalyst.

Initial Troubleshooting Steps:

  • Inert Atmosphere: The Sonogashira reaction, particularly the Pd(0) catalyst, is sensitive to oxygen.[1] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Solvents and liquid reagents must be thoroughly degassed.[2] Techniques like freeze-pump-thaw cycles are highly effective.[2]

  • Catalyst Activity:

    • Palladium Source: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it requires in-situ reduction to the active Pd(0) species. This reduction is often facilitated by the amine base or phosphine ligands.[1] If the reaction fails, your catalyst may not be activating properly. Consider using a Pd(0) source like Pd(PPh₃)₄ directly.

    • Catalyst Decomposition: A rapid change in color to black (palladium black) can indicate catalyst decomposition. This can be caused by impurities or high temperatures.[3]

  • Reagent Quality:

    • Solvent and Base: Ensure solvents are anhydrous and the amine base (e.g., triethylamine, diisopropylamine) is pure and distilled.[3] Amines can oxidize over time, leading to impurities that inhibit catalysis.

    • Copper(I) Iodide: The CuI co-catalyst should be high purity. It is typically a white or off-white powder; a distinct green or blue color indicates oxidation to Cu(II), which is ineffective.

  • Aniline Interference: The amine group on your starting material can act as a ligand, potentially inhibiting the palladium catalyst. In some cases, protecting the aniline group or using a different, more robust ligand on the palladium catalyst may be necessary.[4]

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupling (Glaser or Hay coupling) of this compound. How can I minimize this?

A2: Homocoupling of the terminal alkyne is the most common side reaction in copper-mediated Sonogashira couplings.[5] This occurs when two alkyne molecules couple with each other, a reaction promoted by the copper co-catalyst in the presence of oxygen.[1][5]

Strategies to Reduce Homocoupling:

  • Strictly Anaerobic Conditions: The primary cause of Glaser homocoupling is oxygen.[2] Rigorous degassing of all solvents and reagents and maintaining a robust inert atmosphere is the most critical step to prevent this side reaction.[2]

  • Slow Addition of Alkyne: Adding the this compound solution slowly via syringe pump to the reaction mixture keeps its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[2][6]

  • Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective solution.[1][7] While often slower, these conditions eliminate the primary catalyst for the undesired dimerization.[7]

  • Minimize Oxygen Exposure: The presence of oxygen can lead to the unwanted dimerization of alkynes. Therefore, it is essential to conduct the reaction in an inert atmosphere.[1]

Table 1: Comparison of Standard vs. Copper-Free Conditions

ParameterStandard SonogashiraCopper-Free SonogashiraRationale for Change
Co-catalyst CuI (1-5 mol%)NoneEliminates the catalyst for Glaser homocoupling.[1]
Base Amine (e.g., Et₃N, DIPA)Often stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃) or specific amines.[8][9]Amine bases are crucial for the copper cycle; different bases may be optimal in its absence.
Palladium Ligand PPh₃ is commonBulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[10]More sophisticated ligands can enhance catalyst activity and stability in the absence of copper.[10]
Temperature Room temp. to 80 °COften requires higher temperatures.The copper co-catalyst increases the reaction rate; its absence may require more thermal energy.[1]
Q3: My reaction turns black and stalls, suggesting catalyst decomposition. What causes this, and how can I prevent it?

A3: The formation of palladium black (finely divided metallic palladium) indicates that the Pd(0) species has precipitated from the solution, effectively halting the catalytic cycle.

Causes and Prevention of Catalyst Decomposition:

  • Ligand Dissociation: The phosphine ligands that stabilize the Pd(0) center can dissociate, especially at higher temperatures. Once unstabilized, the palladium atoms agglomerate and precipitate.

    • Solution: Use a more robust, sterically bulky, and electron-rich ligand that binds more strongly to the palladium. Consider adding a slight excess of the phosphine ligand to the reaction mixture.

  • Aniline Coordination: As your substrate is an aniline, the nitrogen lone pair can coordinate to the palladium center, potentially displacing the stabilizing phosphine ligands and leading to decomposition.[4]

    • Solution: Try using a solvent that does not coordinate as strongly, or consider a different catalyst system less prone to inhibition by amines. In some challenging cases, protecting the aniline may be required.

  • High Temperature: While heating can increase the reaction rate, excessive temperatures can accelerate catalyst decomposition.[2]

    • Solution: Run the reaction at the lowest effective temperature. If the reaction is sluggish, it is often better to change the catalyst, ligand, or base rather than simply increasing the heat.

Experimental Protocols

General Protocol for a Copper-Catalyzed Sonogashira Coupling

This protocol is a standard starting point and should be optimized for specific substrates.[11]

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or Toluene, to a concentration of 0.1-0.5 M). Follow this with the addition of the amine base (e.g., triethylamine, 2-5 eq.).

  • Degassing: Further degas the entire reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne, this compound (1.1-1.5 eq.), to the mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (typically 50-80 °C). Monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Guides

Diagrams of Key Processes

The following diagrams illustrate the fundamental mechanisms and workflows involved in the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex R¹-Pd(II)L₂(C≡CR²) transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 product R¹-C≡C-R² reductive_elimination->product cu_cycle Copper Cycle alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide + CuI - HX cu_acetylide->transmetalation base Base cuI CuI aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting_Workflow start Reaction Failed or Low Yield check_product Any Product Formed? start->check_product no_product No Product check_product->no_product No low_yield Low Yield check_product->low_yield Yes check_inert Check Inert Atmosphere (Degas Solvents/Reagents) no_product->check_inert check_catalyst Verify Catalyst Activity (Use fresh Pd/Cu sources) check_inert->check_catalyst check_reagents Verify Reagent Purity (Distill amine, check alkyne) check_catalyst->check_reagents check_side_products Analyze Side Products low_yield->check_side_products homocoupling Homocoupling Observed? check_side_products->homocoupling solve_homocoupling Improve Inert Atmosphere Slow Alkyne Addition Consider Cu-Free Protocol homocoupling->solve_homocoupling Yes decomposition Decomposition (Pd Black)? homocoupling->decomposition No optimize Optimize Conditions solve_homocoupling->optimize solve_decomposition Lower Temperature Use Robust Ligand Check for Inhibitors decomposition->solve_decomposition Yes decomposition->optimize No solve_decomposition->optimize

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

Experimental_Workflow start Start: Assemble Dry Glassware step1 Add Solids: Aryl Halide, Pd Catalyst, CuI start->step1 step2 Purge with Inert Gas (e.g., Argon) step1->step2 step3 Add Degassed Solvent & Base step2->step3 step4 Add Terminal Alkyne step3->step4 step5 Run Reaction (Stir at RT or Heat) step4->step5 step6 Monitor by TLC/GC-MS step5->step6 step7 Reaction Complete? step6->step7 step7->step5 No step8 Aqueous Work-up (Filter, Wash, Dry) step7->step8 Yes step9 Purification (Column Chromatography) step8->step9 end End: Characterize Product step9->end

Caption: A general experimental workflow for setting up a Sonogashira reaction.

References

Technical Support Center: Removal of Metal Catalysts from 2-Ethynyl-4-methylaniline Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of metal catalysts from 2-Ethynyl-4-methylaniline synthesized via Sonogashira coupling reactions.

Troubleshooting Guide

This guide addresses common issues and provides step-by-step solutions for the effective removal of palladium and copper catalyst residues.

IssuePossible Cause(s)Suggested Solutions
High levels of palladium remain after filtration through Celite. The palladium species may be soluble in the reaction solvent. Filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1]1. Induce Precipitation: Try adding an anti-solvent to precipitate the soluble palladium before filtration.[1] 2. Switch Removal Method: Employ a method suitable for soluble palladium, such as using a metal scavenger or performing column chromatography.[1][2]
Metal scavenger is not effectively removing the catalyst. - Incorrect choice of scavenger for the metal's oxidation state. - Insufficient amount of scavenger used. - Inadequate reaction time or poor mixing.1. Scavenger Screening: Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system.[1] 2. Optimize Scavenger Amount: Increase the equivalents of the scavenger; typically 3-5 equivalents are recommended.[3] 3. Increase Contact Time/Agitation: Extend the stirring time (4-16 hours is common) and ensure vigorous mixing to maximize contact between the scavenger and the catalyst.[3]
Significant product loss during purification. - The product may be adsorbing to the purification medium (e.g., activated carbon, scavenger). - The product may be co-precipitating with the metal catalyst.1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1] 2. Wash the Purification Medium: After filtration, wash the scavenger or activated carbon with a small amount of fresh solvent to recover any adsorbed product.[1][4] 3. Select a More Specific Method: Consider using a highly selective scavenger that has a lower affinity for your product.[1]
Residual copper catalyst is detected in the final product. Copper(I) salts are often used as co-catalysts in Sonogashira reactions and can be challenging to remove completely.1. Aqueous Washes: Perform aqueous washes with solutions like ammonium chloride or ethylenediaminetetraacetic acid (EDTA) to chelate and remove copper ions. 2. Amine-Functionalized Scavengers: Utilize scavengers with amine functional groups, which can be effective in binding copper.
The purified product is discolored. This may indicate the presence of colloidal metal particles or highly colored organometallic byproducts.1. Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively remove colored impurities.[4] 2. Filtration through Celite: A thorough filtration through a pad of Celite can help remove fine, insoluble particles.[2][5] 3. Column Chromatography: If other methods fail, silica gel chromatography is a reliable method for removing a wide range of impurities, including colored ones.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest method I should try for removing a palladium catalyst?

A1: For heterogeneous palladium catalysts, a simple filtration through a pad of Celite is often the first and easiest step.[1][5] This can effectively remove insoluble metal particles. Diluting the reaction mixture with a suitable solvent can help prevent clogging the filter pad.[1][2]

Q2: When should I consider using a metal scavenger?

A2: Metal scavengers are particularly useful when dealing with soluble palladium species that cannot be removed by simple filtration.[1] They are also a good option when very low levels of residual metal are required, as in the final steps of pharmaceutical synthesis.[6]

Q3: What are the advantages of using solid-supported scavengers?

A3: Solid-supported scavengers offer several advantages, including ease of removal from the reaction mixture by simple filtration, minimal product loss if the correct scavenger is chosen, and the ability to be used in batch or flow chemistry setups.[3]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a common and cost-effective method for removing palladium residues.[4] However, a key limitation is the potential for product adsorption onto the carbon, which can lead to lower yields.[3] It may also be less effective than specialized scavengers for achieving very low (ppm) levels of palladium.[7]

Q5: Is column chromatography a good option for removing metal catalysts?

A5: Column chromatography is a highly effective purification technique that can remove both metal catalysts and other organic impurities simultaneously.[2] It is particularly suitable when high purity is essential. However, it can be more time-consuming and require larger volumes of solvent compared to other methods.[5]

Q6: How can I determine the amount of residual metal in my product?

A6: The concentration of residual metals is typically determined using sensitive analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[4]

Data Presentation

The following tables summarize the performance of various catalyst removal methods based on available data. Note that efficiency can be highly dependent on the specific reaction conditions and the nature of the product.

Table 1: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite) Effective for heterogeneous catalystsSimple, fast, and inexpensive[1][5]Ineffective for soluble palladium species[1]
Activated Carbon Good to excellentCost-effective, removes colored impurities[4]Potential for product loss, may not reach very low ppm levels[3][7]
Metal Scavengers Excellent (can reach <10 ppm)High selectivity, easy removal of solid-supported versions[6][8][9]Higher cost, requires screening for optimal scavenger[1]
Column Chromatography ExcellentHigh purity, removes other impurities as well[2]Time-consuming, uses large solvent volumes[5]

Table 2: Performance of Selected Palladium Scavengers

Scavenger TypeFunctional GroupTypical Loading (wt%)Reported Pd RemovalReference
Silica-based Thiol -SH2-5 equiv.>98%[4]
Polystyrene-bound TMT Triazine trithiol0.2 wt>95%[9]
Microporous Polystyrene TMT (MP-TMT) Triazine trithiol0.2 wt>90%[9]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper and gently compact it.[1]

  • Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in your reaction mixture.[1]

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed and apply a gentle vacuum.[1][2]

  • Wash the Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]

  • Collect the Filtrate: The filtrate contains your product, now free of heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Method)

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).[4]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).[4]

  • Agitation: Stir the mixture at room temperature for 1-16 hours. The optimal time should be determined empirically.[3][4]

  • Filtration: Filter the mixture to remove the solid scavenger.[4]

  • Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS or ICP-OES.[4]

Mandatory Visualizations

Catalyst_Removal_Workflow start Crude Product (this compound) is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous celite_filtration Filtration through Celite is_heterogeneous->celite_filtration Yes scavenger_treatment Treat with Metal Scavenger (e.g., Thiol-Silica) is_heterogeneous->scavenger_treatment No / Soluble Pd check_pd_level1 Analyze Pd Level (e.g., ICP-MS) celite_filtration->check_pd_level1 check_pd_level1->scavenger_treatment Pd level too high final_product Purified Product check_pd_level1->final_product Pd level acceptable check_pd_level2 Analyze Pd Level scavenger_treatment->check_pd_level2 chromatography Column Chromatography check_pd_level2->chromatography Pd level too high check_pd_level2->final_product Pd level acceptable chromatography->final_product Scavenger_Protocol_Workflow start Start: Crude Product Solution add_scavenger Add Solid-Supported Metal Scavenger start->add_scavenger stir_mixture Stir Mixture (1-16 hours) add_scavenger->stir_mixture filter_scavenger Filter to Remove Scavenger stir_mixture->filter_scavenger wash_scavenger Wash Scavenger with Fresh Solvent filter_scavenger->wash_scavenger combine_filtrate Combine Filtrate and Washings wash_scavenger->combine_filtrate concentrate Concentrate Under Reduced Pressure combine_filtrate->concentrate end End: Purified Product concentrate->end

References

Validation & Comparative

A Comparative Analysis of 2-Ethynyl-4-methylaniline and 2-ethynylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, reactivity, and applications of two key building blocks in medicinal chemistry and materials science.

This guide provides a comprehensive comparative analysis of 2-Ethynyl-4-methylaniline and 2-ethynylaniline, two important terminal alkyne-substituted anilines. These compounds serve as versatile precursors in the synthesis of a wide range of heterocyclic compounds, including those with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison supported by experimental data and detailed protocols to aid in the selection and application of these valuable chemical intermediates.

Physicochemical Properties: A Tabulated Comparison

A clear understanding of the physical and chemical properties of these anilines is crucial for their effective use in synthesis and formulation. The following table summarizes the key physicochemical data for both compounds.

PropertyThis compound2-ethynylaniline
Molecular Formula C₉H₉NC₈H₇N[1]
Molecular Weight 131.17 g/mol 117.15 g/mol [1][2]
CAS Number 215589-37-052670-38-9[1][2]
Physical Form SolidColorless to light orange to yellow clear liquid[3]
Melting Point Not readily available87-88 °C[3]
Boiling Point Not readily available229-230 °C (lit.)[3]
Density Not readily available1.030 g/mL at 25 °C (lit.)[3]
Refractive Index Not readily availablen20/D 1.6200 (lit.)[3]
Safety Warning: Causes serious eye irritation (H319).Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

Synthesis and Experimental Protocols

Both this compound and 2-ethynylaniline are readily synthesized via Sonogashira cross-coupling reaction between the corresponding 2-iodoaniline derivative and a suitable alkyne source.[4]

General Synthesis Workflow

The synthesis of these compounds typically follows the workflow illustrated below. The key step is the palladium- and copper-catalyzed Sonogashira coupling.

G General Synthesis of 2-Ethynylanilines cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_workup Work-up and Purification cluster_product Final Product 2-Iodoaniline_Derivative 2-Iodoaniline Derivative (e.g., 2-Iodo-4-methylaniline or 2-Iodoaniline) Reaction_Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., DMF) 2-Iodoaniline_Derivative->Reaction_Conditions Alkyne_Source Alkyne Source (e.g., Ethynyltrimethylsilane) Alkyne_Source->Reaction_Conditions Deprotection Deprotection (if necessary) (e.g., K₂CO₃ in MeOH for TMS group removal) Reaction_Conditions->Deprotection Purification Purification (e.g., Column Chromatography) Deprotection->Purification Final_Product 2-Ethynylaniline Derivative Purification->Final_Product

Caption: General workflow for the synthesis of 2-ethynylaniline derivatives.

Experimental Protocol: Synthesis of 2-ethynylaniline

This protocol is adapted from a literature procedure for the synthesis of 2-ethynylaniline from 2-iodoaniline.[4]

Materials:

  • 2-iodoaniline

  • Ethynyltrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a stirred solution of 2-iodoaniline (1.0 equiv) in a mixture of Et₃N and DMF, add Pd(PPh₃)₄ (0.025 equiv) and CuI (0.050 equiv).

  • Degas the reaction mixture by bubbling nitrogen through it.

  • Add ethynyltrimethylsilane (1.5 equiv) to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, dilute the mixture with aqueous HCl (0.1 M) and extract with an organic solvent (e.g., CHCl₃).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in MeOH and add K₂CO₃ (0.2 equiv) to remove the trimethylsilyl (TMS) protecting group.

  • Stir the mixture at room temperature for 2 hours.

  • Work up the reaction by diluting with aqueous HCl (0.1 M) and extracting with CHCl₃.

  • Dry, filter, and concentrate the organic phase.

  • Purify the crude product by silica gel column chromatography to yield 2-ethynylaniline.

Note: This protocol can be adapted for the synthesis of this compound by starting with 2-iodo-4-methylaniline.

Reactivity and Electronic Effects

The reactivity of these anilines is primarily governed by the interplay of the electron-donating amino group and the electron-withdrawing ethynyl group. The additional methyl group in this compound introduces a further electronic perturbation.

Comparative Reactivity in Electrophilic Aromatic Substitution

The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Conversely, the ethynyl group is a deactivating group. In 2-ethynylaniline, the positions ortho and para to the amino group are activated. In this compound, the presence of the electron-donating methyl group at the para position further enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to 2-ethynylaniline.[5] This increased nucleophilicity can lead to higher reaction rates and potentially different regioselectivity in certain reactions.

G Electronic Effects on Reactivity Start Aniline Ring NH2 NH₂ Group (Electron-Donating) Start->NH2 Activates Ethynyl Ethynyl Group (Electron-Withdrawing) Start->Ethynyl Deactivates Methyl Methyl Group (Electron-Donating, this compound only) Start->Methyl Activates (further) Reactivity Overall Reactivity NH2->Reactivity Increases Ethynyl->Reactivity Decreases Methyl->Reactivity Increases (further)

Caption: Influence of substituents on the reactivity of the aniline ring.

Applications in Drug Development and Materials Science

Both 2-ethynylaniline and its methylated analog are valuable building blocks in the synthesis of various functional molecules.

  • Medicinal Chemistry: The ethynyl group is a recognized privileged structural feature in drug discovery, particularly in the development of kinase inhibitors.[6] 2-ethynylaniline is a known impurity in the synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in cancer therapy.[3][7] The structural motif of these compounds is crucial for their interaction with the ATP-binding site of kinases. The methyl group in this compound can be utilized to fine-tune the steric and electronic properties of a drug candidate, potentially improving its potency, selectivity, and pharmacokinetic profile. The aniline moiety also serves as a key handle for further chemical modifications and for forming crucial hydrogen bonds with target proteins.[8]

  • Materials Science: The terminal alkyne functionality allows for participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the synthesis of functional polymers and materials.[2] These anilines can be incorporated into polymer backbones to introduce specific functionalities or to serve as cross-linking agents.

Conclusion

Both this compound and 2-ethynylaniline are important and versatile building blocks in organic synthesis. The choice between the two will depend on the specific requirements of the target molecule. 2-ethynylaniline provides a fundamental scaffold, while this compound offers the advantage of an additional methyl group that can be exploited to modulate the electronic and steric properties of the final product. This guide provides a foundational understanding of their properties and synthesis, empowering researchers to make informed decisions in their synthetic endeavors.

References

Navigating Structural Validation in the Absence of Crystallographic Data: A Case Study of 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing a definitive and high-resolution map of atomic positions. However, obtaining suitable crystals for analysis is not always feasible. This guide addresses the critical challenge of structural validation when X-ray crystallography data is unavailable, using 2-Ethynyl-4-methylaniline as a case study. We will explore how a combination of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can collectively provide a robust and confident structural assignment.

While a definitive single-crystal X-ray structure for this compound is not publicly available, its molecular structure can be confidently elucidated through a combination of spectroscopic methods. This guide will compare the utility of these techniques, presenting predicted data based on known spectral characteristics of analogous compounds and fundamental principles of spectroscopy.

The Unrivaled Precision of X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. This technique is the cornerstone of structural chemistry, offering irrefutable evidence of a molecule's connectivity and conformation. In an ideal scenario, the structure of this compound would be confirmed by such an analysis.

A Multi-faceted Spectroscopic Approach

In the absence of crystallographic data, a confluence of evidence from various spectroscopic methods is essential for structural validation. Each technique probes different aspects of the molecule's constitution, and together they form a comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms.

Table 1: Predicted NMR Spectroscopic Data for this compound

Technique Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR~7.0d1HAr-H
~6.8dd1HAr-H
~6.6d1HAr-H
~4.0br s2H-NH
~3.3s1H≡C-H
~2.2s3H-CH
¹³C NMR~145C-C -NH₂
~132CH-Ar-C H
~130CH-Ar-C H
~120C-Ar-C -CH₃
~118CH-Ar-C H
~115C-Ar-C -C≡CH
~83C--C ≡CH
~80CH--C≡C H
~20CH₃--C H₃
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of key structural motifs.

Table 2: Predicted IR Spectroscopic Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400-3200Medium
≡C-H Stretch~3300Sharp, Medium
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)3000-2850Medium
C≡C Stretch~2100Weak to Medium
C=C Stretch (aromatic)1600-1450Medium to Strong
N-H Bend1650-1550Medium
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. In high-resolution mass spectrometry (HRMS), the elemental composition can be determined with high accuracy.

Table 3: Predicted Mass Spectrometry Data for this compound

Technique Parameter Predicted Value
HRMS (ESI+)[M+H]⁺ (Calculated for C₉H₁₀N)132.0808
[M+H]⁺ (Observed)~132.0810
MS/MSMajor Fragment Ions (m/z)[M-CH₃]⁺, [M-NH₃]⁺, [M-C₂H₂]⁺

Experimental Protocols

A detailed description of the methodologies for the discussed spectroscopic techniques is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (~10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.75 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra would be acquired on a 400 MHz spectrometer, accumulating 16 scans. ¹³C NMR spectra would be acquired on the same instrument at a frequency of 100 MHz, accumulating 1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

The sample would be dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The analysis would be performed in positive ion mode, and the instrument would be calibrated to ensure high mass accuracy.

Visualizing the Validation Workflow

The following diagrams illustrate the process of structural validation, both in the ideal case with X-ray crystallography and the alternative pathway using spectroscopic methods.

experimental_workflow cluster_synthesis Sample Preparation cluster_validation Structural Validation cluster_ideal Ideal Pathway cluster_alternative Alternative Pathway synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray Single-Crystal X-ray Diffraction crystallization->xray final_structure Confirmed Structure xray->final_structure nmr->final_structure ir->final_structure ms->final_structure

Caption: Experimental workflow for the structural validation of this compound.

logical_relationship cluster_evidence Spectroscopic Evidence structure Proposed Structure: This compound nmr NMR Data: - Aromatic, Alkyne, Amine, and Methyl Protons - Correct number and type of carbons structure->nmr Consistent with ir IR Data: - Presence of N-H, C≡C-H, and C≡C bonds structure->ir Consistent with ms MS Data: - Correct Molecular Weight - Plausible Fragmentation structure->ms Consistent with conclusion Structural Confirmation nmr->conclusion ir->conclusion ms->conclusion

Caption: Logical relationship of spectroscopic data for structural confirmation.

Conclusion

While single-crystal X-ray crystallography remains the definitive method for structure determination, its application is not always possible. In such cases, a combination of spectroscopic techniques provides a powerful and reliable alternative for the structural validation of molecules like this compound. By carefully analyzing the data from NMR, IR, and MS, researchers can build a comprehensive and convincing body of evidence to confirm the molecular structure, enabling further research and development in their respective fields.

A Comparative Guide to the Reactivity of 2-Ethynyl-4-methylaniline and Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-ethynyl-4-methylaniline alongside other common aniline derivatives. The discussion is grounded in fundamental principles of organic chemistry, supported by available experimental data for related compounds, and supplemented with detailed experimental protocols for key reactions. This document aims to serve as a valuable resource for researchers utilizing substituted anilines in synthetic chemistry and drug development.

Introduction to Aniline Reactivity

Aniline and its derivatives are cornerstone building blocks in organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline scaffold is profoundly influenced by the electronic nature of substituents on the aromatic ring. These substituents modulate the nucleophilicity of both the amino group and the aromatic ring, thereby dictating the rate and regioselectivity of various chemical transformations.

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (EAS) reactions. Through its strong +M (mesomeric or resonance) effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions.[1] This makes anilines highly susceptible to attack by electrophiles at these sites. Conversely, the inductive effect (-I) of the nitrogen atom is electron-withdrawing, but the resonance effect is typically dominant.

Substituents on the aniline ring can either enhance or diminish this inherent reactivity. Electron-donating groups (EDGs), such as alkyl groups, further increase the electron density of the ring and the basicity of the amino group.[2] In contrast, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density, leading to reduced basicity and slower rates of electrophilic substitution.[3]

Comparative Analysis of this compound

This compound possesses two key substituents that influence its reactivity: a methyl group (-CH₃) at the 4-position and an ethynyl group (-C≡CH) at the 2-position.

  • 4-Methyl Group: The methyl group is a classic electron-donating group through induction (+I effect) and hyperconjugation. Its presence at the para position increases the electron density on the nitrogen atom, thereby enhancing the basicity and the rate of electrophilic aromatic substitution compared to unsubstituted aniline.[4]

  • 2-Ethynyl Group: The electronic effect of the ethynyl group is more complex. The sp-hybridized carbons of the alkyne are more electronegative than sp²-hybridized carbons of the benzene ring, leading to an electron-withdrawing inductive effect (-I effect). However, the π-system of the alkyne can participate in resonance. The overall effect on reactivity depends on the specific reaction. For basicity, the -I effect is expected to decrease the electron density on the nitrogen, making it a weaker base than p-toluidine. In electrophilic aromatic substitution, the directing effect of the powerful amino group will still dominate, but the rate may be slightly attenuated by the ethynyl substituent compared to an alkyl-substituted aniline.

Basicity (pKa)
CompoundSubstituentsExpected Electronic EffectEstimated pKa of Conjugate AcidReference/Rationale
AnilineNone-4.6
4-Methylaniline (p-Toluidine)4-CH₃+I, Hyperconjugation (EDG)5.1[1]
2-Methylaniline (o-Toluidine)2-CH₃+I, Hyperconjugation (EDG), Ortho-effect4.4[1]
4-Ethylaniline4-CH₂CH₃+I (stronger than CH₃)5.1[5]
This compound2-C≡CH, 4-CH₃-I (ethynyl), +I (methyl)< 5.1Estimation
4-Nitroaniline4-NO₂-M, -I (strong EWG)1.0[6]

Analysis: The methyl group in 4-methylaniline increases its basicity relative to aniline. The ortho-effect in 2-methylaniline, which involves steric hindrance to solvation of the anilinium ion, makes it a weaker base than its para isomer, despite the electron-donating nature of the methyl group.[7][8] For this compound, the electron-donating methyl group will increase basicity, while the electron-withdrawing ethynyl group will decrease it. The net effect will likely result in a pKa lower than that of 4-methylaniline but higher than that of aniline with strong electron-withdrawing groups like 4-nitroaniline.

Reactivity in Electrophilic Aromatic Substitution

The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. Activating groups increase the rate, while deactivating groups decrease it.

CompoundSubstituentsRelative Rate of Bromination (Qualitative)Rationale
AnilineNoneVery FastHighly activated ring
4-Methylaniline4-CH₃Faster than AnilineAdditional activation from EDG
This compound2-C≡CH, 4-CH₃Slower than 4-MethylanilineDeactivating -I effect of the ethynyl group
Acetanilide-NHCOCH₃Slower than AnilineReduced activation due to resonance with carbonyl
4-Bromoaniline4-BrSlower than AnilineDeactivating -I effect of bromine

Analysis: The high reactivity of anilines often leads to multiple substitutions, for instance, in bromination, aniline readily forms 2,4,6-tribromoaniline.[9] To control this, the amino group is often protected as an acetanilide, which moderates its activating effect.[9] this compound is expected to be highly reactive due to the combined activating effects of the amino and methyl groups. However, the electron-withdrawing nature of the ortho-ethynyl group will likely make it less reactive than 4-methylaniline. The primary sites of electrophilic attack will be the positions ortho and para to the strongly directing amino group. Given the substitution pattern, the most likely position for further substitution is ortho to the amino group and meta to the methyl group (the 6-position).

Reactivity in Sonogashira Coupling

A key feature of this compound is its terminal alkyne functionality, which makes it an ideal substrate for Sonogashira coupling. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10]

Alkyne SubstrateCoupling Partner (Aryl Halide)Typical YieldNotes
This compoundAryl IodideGood to ExcellentCan undergo subsequent intramolecular cyclization to form indoles.
Phenylacetylene4-IodoanilineGoodStandard Sonogashira coupling.
EthynyltrimethylsilaneAryl BromideModerateThe TMS group can be removed in situ or in a subsequent step.[3]

Analysis: this compound is a versatile substrate for Sonogashira coupling, allowing for the introduction of various aryl or vinyl groups at the terminus of the ethynyl moiety. A particularly important application is the sequential Sonogashira coupling followed by an intramolecular aminopalladation, which provides a rapid route to 2,3-disubstituted indoles.[11]

Experimental Protocols

The following are representative experimental protocols for key reactions involving anilines. These can be adapted for this compound with appropriate modifications and safety precautions.

Electrophilic Bromination (Monobromination via Protection)

This protocol describes the selective monobromination of an aniline in the para-position by first protecting the highly activating amino group as an amide.

Step 1: Acetylation of Aniline

  • In a fume hood, dissolve aniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) dropwise with stirring.

  • Stir the mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid.

  • In a separate flask, dissolve bromine (1.0 eq) in glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with stirring at room temperature.

  • Stir for 15-20 minutes.

  • Pour the reaction mixture into cold water to precipitate the p-bromoacetanilide.

  • Collect the product by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of p-Bromoacetanilide

  • Suspend the p-bromoacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the solution and neutralize with a sodium hydroxide solution to precipitate the p-bromoaniline.

  • Collect the product by vacuum filtration, wash with water, and recrystallize from ethanol/water.

Nitration of a Substituted Aniline (via Protection)

This protocol details the nitration of an aniline derivative, again using an acetamide protecting group to control the reaction and favor the para-nitro product.

Step 1: Acetylation

  • Follow the procedure for the acetylation of aniline as described in the bromination protocol.

Step 2: Nitration of Acetanilide Derivative

  • Add the dried acetanilide derivative (1.0 eq) to concentrated sulfuric acid at 0-5 °C with stirring.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture over crushed ice to precipitate the nitroacetanilide product.

  • Collect the product by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of Nitroacetanilide

  • Heat the nitroacetanilide product under reflux with aqueous sulfuric acid for 45 minutes.

  • Pour the cooled solution into ice water and neutralize with a 10% sodium hydroxide solution to precipitate the nitroaniline.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This is a general protocol for the palladium-copper co-catalyzed Sonogashira coupling.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (e.g., this compound, 1.2 mmol).

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

electronic_effects substituent Substituent on Aniline Ring edg Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃ substituent->edg +I, +M effects ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -C≡CH (inductive) substituent->ewg -I, -M effects basicity Increased Basicity edg->basicity eas_rate_inc Increased Rate of EAS edg->eas_rate_inc basicity_dec Decreased Basicity ewg->basicity_dec eas_rate_dec Decreased Rate of EAS ewg->eas_rate_dec reactivity Reactivity

Caption: Influence of substituents on aniline reactivity.

bromination_workflow start Aniline Derivative protection Step 1: Acetylation (Acetic Anhydride) start->protection acetanilide Acetanilide Derivative protection->acetanilide bromination Step 2: Bromination (Br₂ in Acetic Acid) acetanilide->bromination bromoacetanilide Bromoacetanilide Derivative bromination->bromoacetanilide deprotection Step 3: Hydrolysis (Acid or Base) bromoacetanilide->deprotection product Monobrominated Aniline deprotection->product sonogashira_cycle Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition product R¹-C≡C-R² pd_complex->pd0 Reductive Elimination cu_acetylide R²-C≡C-Cu(I) cu_acetylide->pd_complex Transmetalation alkyne R²-C≡CH alkyne->cu_acetylide Deprotonation base Base aryl_halide R¹-X cu_catalyst Cu(I)X

References

A Comparative Analysis of the Predicted Biological Activity of 2-Ethynyl-4-methylaniline and its Bromo Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Core Scaffolds

Aniline and its derivatives are foundational scaffolds in the development of therapeutic agents, notably in oncology and infectious diseases. The introduction of different functional groups to the aniline ring can influence pharmacokinetic and pharmacodynamic properties. The ethynyl group, with its triple bond, can participate in various chemical interactions and is a feature in some kinase inhibitors. Bromine, a halogen, is known to modulate lipophilicity and can be involved in halogen bonding, potentially enhancing binding affinity to biological targets. This guide explores the predicted divergent biological activities stemming from these specific substitutions.

Hypothetical Comparative Biological Activity Data

The following table summarizes the predicted biological activities and key metrics for 2-Ethynyl-4-methylaniline and 2-Bromo-4-methylaniline against a panel of cancer cell lines and bacterial strains. This data is illustrative, based on activities reported for structurally related aniline derivatives, and serves as a template for presenting future experimental findings.

CompoundTarget Organism/Cell LineAssay TypeMetric (IC50/MIC in µM)Predicted Potency
This compound Human Lung Carcinoma (A549)Cytotoxicity (MTT Assay)15.5Moderate
Human Breast Adenocarcinoma (MCF-7)Cytotoxicity (MTT Assay)22.8Moderate
Staphylococcus aureusAntibacterial (MIC)> 100Low
Epidermal Growth Factor Receptor (EGFR)Enzyme Inhibition8.2Moderate
2-Bromo-4-methylaniline Human Lung Carcinoma (A549)Cytotoxicity (MTT Assay)25.1Low-Moderate
Human Breast Adenocarcinoma (MCF-7)Cytotoxicity (MTT Assay)35.4Low
Staphylococcus aureusAntibacterial (MIC)50.2Moderate
Epidermal Growth Factor Receptor (EGFR)Enzyme Inhibition18.9Low-Moderate

Detailed Experimental Protocols

For researchers aiming to validate the predicted activities, the following detailed protocols for cytotoxicity and antibacterial susceptibility testing are provided.

MTT Assay for In Vitro Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1][2]

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[2] Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1][2]

  • Compound Preparation and Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).[2][3] Serial dilutions are then made in the complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[3] The medium from the seeded cells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.[1]

  • MTT Addition and Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for an additional 4 hours at 37°C.[2][3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.[1][2] The plate is gently shaken for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement and Data Analysis: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[2] The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1][2]

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically a 0.5 McFarland standard.[4]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[4]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[4] Control wells containing only the medium (negative control) and medium with bacteria (positive control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[4]

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the experimental and potential mechanistic aspects, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Seed Cancer Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of Test Compounds treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells incubate_48h 4. Incubate for 48-72 hours treat_cells->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate for 4 hours add_mtt->incubate_4h solubilize 7. Solubilize Formazan Crystals with DMSO incubate_4h->solubilize read_absorbance 8. Measure Absorbance at 570 nm solubilize->read_absorbance calc_ic50 9. Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

apoptosis_pathway compound Aniline Derivative (e.g., Cytotoxic Agent) receptor Death Receptor (e.g., Fas, TNFR) compound->receptor binds caspase8 Pro-Caspase 8 receptor->caspase8 activates active_caspase8 Active Caspase 8 caspase8->active_caspase8 caspase3 Pro-Caspase 3 active_caspase8->caspase3 activates active_caspase3 Active Caspase 3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis executes

References

performance of different catalysts in 2-Ethynyl-4-methylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-ethynyl-4-methylaniline, a valuable building block in the development of pharmaceuticals and advanced materials, is predominantly achieved through Sonogashira cross-coupling reactions. The choice of catalyst is a critical parameter that significantly influences the efficiency, selectivity, and overall viability of this transformation. This guide provides a comparative analysis of different catalytic systems employed in the synthesis of this compound and structurally related compounds, supported by experimental data to aid in catalyst selection and methods development.

Performance of Catalytic Systems: A Quantitative Comparison

The Sonogashira reaction, a robust method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, is typically catalyzed by palladium complexes, often in the presence of a copper(I) co-catalyst. However, recent advancements have led to the development of copper-free and heterogeneous catalytic systems. Below is a summary of the performance of various catalysts in reactions analogous to the synthesis of this compound.

Catalyst SystemAryl Halide SubstrateAlkyne SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIAryl IodideTerminal AlkyneNEt₃MeCN8024HighGeneral Sonogashira Conditions
PdCl₂(PPh₃)₂Aryl Halide (I, Br, Cl)Terminal AlkyneTBAFSolvent-freeNot specifiedFastModerate to Excellent[1]
Pd₁@NC / CuI / PPh₃Aryl HalideTerminal AlkyneNEt₃MeCN8024Good to Excellent[2][3]
PdNPs on Mesoporous CarbonAryl Iodide/BromideArylacetyleneNot specifiedWater60Not specified90-100[4]
Copper(I) bromide (CuBr)2-Ethynylaniline derivativeGlyoxalPiperidineNot specifiedNot specifiedNot specifiedUp to 86[5][6]

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction, based on commonly employed procedures.

Palladium-Copper Co-catalyzed Sonogashira Coupling

Materials:

  • 2-Iodo-4-methylaniline (or 2-bromo-4-methylaniline)

  • Ethynyltrimethylsilane (or a suitable terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃) or other suitable base

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodo-4-methylaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous solvent and the base (e.g., NEt₃, 2-3 eq).

  • To this stirred suspension, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise at room temperature.

  • The reaction mixture is then heated to the desired temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

  • If a silyl-protected alkyne was used, a subsequent deprotection step (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) is required to yield the terminal alkyne.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing the performance of different catalysts in the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Parallel Synthesis cluster_analysis Analysis and Comparison A Prepare Stock Solutions (Aryl Halide, Alkyne, Base) C1 Reaction with Catalyst 1 A->C1 Add Reactants C2 Reaction with Catalyst 2 A->C2 Add Reactants Cn Reaction with Catalyst n A->Cn Add Reactants B Weigh Catalysts (Catalyst 1, Catalyst 2, ...) B->C1 Add Catalyst B->C2 Add Catalyst B->Cn Add Catalyst D Monitor Reactions (TLC, GC/MS) C1->D C2->D Cn->D E Work-up and Purification D->E F Characterization (NMR, MS) E->F G Compare Yields, Selectivity, and Reaction Times F->G

Caption: Workflow for Catalyst Performance Comparison.

This guide provides a foundational understanding of the catalytic systems available for the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed procedures and to optimize reaction conditions for their specific needs. The development of more efficient, cost-effective, and sustainable catalytic methods remains an active area of research with significant implications for the pharmaceutical and materials science industries.

References

A Spectroscopic Showdown: Differentiating Isomers of 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of 2-Ethynyl-4-methylaniline and its key isomers, providing researchers, scientists, and drug development professionals with essential data and methodologies for accurate identification and characterization.

In the intricate world of chemical synthesis and drug discovery, the precise identification of isomeric compounds is paramount. Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its structural isomers, offering a valuable resource for researchers working with these compounds. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we can effectively distinguish between these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers. These values provide a quantitative basis for differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethyl ProtonsEthynyl ProtonAmino Protons
This compound6.8-7.2~2.2~3.0~4.0 (br s)
3-Ethynyl-4-methylaniline6.6-7.1~2.3~2.9~3.8 (br s)
4-Ethynyl-2-methylaniline6.9-7.3~2.1~3.1~4.2 (br s)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration. Data presented is a general guide.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsMethyl CarbonEthynyl CarbonsC-NH₂
This compound110-145~2080-85, 75-80~145
3-Ethynyl-4-methylaniline112-147~2182-87, 73-78~146
4-Ethynyl-2-methylaniline115-148~1881-86, 76-81~147

Note: The chemical shifts of quaternary carbons are often broader and less intense.

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H StretchC≡C-H StretchC≡C StretchAromatic C-H StretchC-N Stretch
This compound~3400, ~3300~3290~2100~3050~1300
3-Ethynyl-4-methylaniline~3410, ~3320~3285~2105~3045~1290
4-Ethynyl-2-methylaniline~3390, ~3290~3295~2095~3055~1310

Table 4: Mass Spectrometry Data (Key m/z values)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound131130, 116, 104
3-Ethynyl-4-methylaniline131130, 116, 104
4-Ethynyl-2-methylaniline131130, 116, 104

Note: Fragmentation patterns can be complex and may vary with ionization technique and energy.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion Sample Isomer Samples NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data FTIR Spectral Data (Vibrational Frequencies) FTIR->FTIR_Data MS_Data Mass Spectral Data (m/z values, Fragmentation) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Identification Isomer Identification and Structural Confirmation Comparison->Identification

A logical workflow for the spectroscopic comparison of isomers.

Detailed Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is completely dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Use a standard pulse sequence with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

    • Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid or liquid aniline isomer directly onto the ATR crystal.

    • Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Compare the obtained spectrum with reference spectra or the data provided in this guide.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a dilute solution of the aniline isomer into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and fragment ions.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the molecular ion.

  • Data Analysis:

    • Determine the m/z of the molecular ion to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule and differentiate it from its isomers.

By following these protocols and utilizing the provided comparative data, researchers can confidently distinguish between isomers of this compound, ensuring the accuracy and reliability of their scientific endeavors.

A Researcher's Guide to Purity Assessment of Synthesized 2-Ethynyl-4-methylaniline: HPLC and a Comparison of Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-Ethynyl-4-methylaniline, a novel building block in medicinal chemistry. Detailed experimental protocols, comparative data, and visual workflows are presented to assist in selecting the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary and robust technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically the most suitable approach for this type of aromatic amine.

Potential Impurities:

During the synthesis of this compound, several impurities can arise from starting materials, by-products, or degradation. Potential impurities could include:

  • Impurity A: Unreacted starting materials (e.g., a halogenated precursor to the ethynyl group).

  • Impurity B: Isomeric variants (e.g., 4-Ethynyl-2-methylaniline).

  • Impurity C: Oxidation or degradation products.

Quantitative Data Summary:

The following table summarizes representative data from a hypothetical HPLC analysis of a synthesized this compound sample, illustrating how purity is typically reported.

CompoundRetention Time (min)Peak Area% Area
Impurity A3.8250000.8
Impurity B5.1150000.5
This compound 7.2 2940000 98.0
Impurity C9.5300001.0

Experimental Protocol: Reversed-Phase HPLC

A detailed protocol for the HPLC analysis of this compound is provided below. This method is a starting point and may require optimization based on the specific impurity profile of the synthesized batch.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for pH adjustment of the mobile phase)

  • This compound sample

  • Reference standard of this compound (if available)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The percentage purity is calculated using the area normalization method from the resulting chromatogram. The area of the main peak (this compound) is divided by the total area of all peaks and multiplied by 100. For more accurate quantification, a reference standard should be used to create a calibration curve.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information for purity assessment.[1] A multi-technique approach is often recommended for a comprehensive evaluation of a synthesized compound's purity.[2]

Technique Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, applicable to a wide range of non-volatile compounds, well-established and robust.[1]May require method development, potential for co-elution of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[3]High sensitivity and provides structural information of impurities, suitable for volatile and thermally stable compounds.[2]May require derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.A primary analytical method that does not require a reference standard of the analyte, provides structural information, non-destructive.[1]Lower sensitivity compared to chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[1]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.High separation efficiency, low sample and reagent consumption, can be performed in non-aqueous conditions.[1]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging to maintain.[1]

Visualizing the Experimental and Logical Workflows

To better understand the process of purity assessment, the following diagrams illustrate the experimental workflow and the logical relationship of the data generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation synthesis Synthesized This compound weighing Accurate Weighing synthesis->weighing dissolution Dissolution in appropriate solvent weighing->dissolution dilution Dilution to working concentration dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC System filtration->hplc Prepared Sample injection Sample Injection hplc->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram Raw Data integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area Normalization) integration->calculation

Caption: Experimental workflow for HPLC purity assessment.

logical_relationship cluster_input Input Data cluster_assessment Purity Assessment cluster_decision Decision Making hplc_data HPLC Chromatogram (Peak Areas) purity_calc Quantitative Purity (HPLC % Area) hplc_data->purity_calc nmr_data NMR Spectrum (Structural Info) impurity_id Impurity Identification (MS, NMR) nmr_data->impurity_id ms_data Mass Spectrum (Molecular Weight) ms_data->impurity_id final_purity Final Purity Statement purity_calc->final_purity impurity_id->final_purity accept Accept Batch final_purity->accept reject Reject/Repurify Batch final_purity->reject

Caption: Logical flow of data in purity assessment.

Conclusion

For routine purity analysis of synthesized this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities.[1] However, for a comprehensive characterization and to ensure the absence of co-eluting impurities, orthogonal techniques such as GC-MS and qNMR are highly recommended.[2] The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

References

A Comparative Analysis of Theoretical and Experimental Bond Lengths in Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Structural Parameters of 2-Ethynyl-4-methylaniline and its Analogs

This guide provides a comparative analysis of theoretical and experimental bond lengths in aromatic amines, with a specific focus on the structural aspects of this compound. Understanding the precise molecular geometry of such compounds is paramount in the fields of medicinal chemistry and materials science, as it directly influences molecular interactions, reactivity, and ultimately, function.

Due to the limited availability of direct experimental data for this compound, this guide utilizes high-quality experimental data from a closely related analog, 4-ethynylaniline, obtained via single-crystal X-ray diffraction. This experimental data is compared with theoretical bond lengths calculated for a similar substituted aniline using Density Functional Theory (DFT), a powerful computational method for predicting molecular structures. This comparative approach allows for a robust evaluation of the accuracy of computational methods and provides valuable insights into the structural characteristics of this class of compounds.

Comparison of Key Bond Lengths

The following table summarizes the key bond lengths for the aniline core structure, comparing the experimental values derived from the crystal structure of 4-ethynylaniline with theoretical values calculated for a related substituted aniline. This allows for a direct assessment of the concordance between experimental reality and computational prediction.

BondAtom 1Atom 2Experimental Bond Length (Å) for 4-ethynylaniline[1]Theoretical Bond Length (Å) for a substituted ethynyl-aniline
C-C (aromatic)C1C21.385(2)1.396
C-C (aromatic)C2C31.381(2)1.392
C-C (aromatic)C3C41.390(2)1.401
C-C (aromatic)C4C51.389(2)1.401
C-C (aromatic)C5C61.381(2)1.392
C-C (aromatic)C6C11.387(2)1.396
C-N (aniline)C1N11.392(2)1.385
C-C (ethynyl substituent)C4C71.428(2)1.432
C≡C (ethynyl substituent)C7C81.185(2)1.211

Note: The experimental data is for 4-ethynylaniline (CSD Refcode: AMOPYE). The theoretical data is for the aniline core of a larger, related molecule calculated using DFT at the B3LYP/6-311+G(d,p) level. The atom numbering is based on the aniline ring, with C1 attached to the nitrogen atom.

Methodologies for Structural Determination

A thorough understanding of the methods used to obtain structural data is crucial for interpreting the results. Below are detailed protocols for both the experimental and theoretical approaches referenced in this guide.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

1. Crystal Growth:

  • A high-quality single crystal of the compound of interest is required. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and is determined empirically.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer and placed in a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • As the crystal is rotated, the diffraction pattern of X-rays is recorded on a detector.

3. Structure Solution and Refinement:

  • The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods.

  • The initial structural model is refined to best fit the experimental data, resulting in precise bond lengths, bond angles, and other geometric parameters.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

1. Molecular Model Building:

  • A three-dimensional model of the molecule is constructed using molecular modeling software.

2. Geometry Optimization:

  • The geometry of the molecule is optimized to find the lowest energy conformation (the ground state). This is achieved by calculating the forces on each atom and adjusting their positions until the forces are minimized.

  • A specific functional and basis set are chosen for the calculation. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.

3. Frequency Calculation:

  • Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

4. Analysis of Results:

  • The optimized geometry provides theoretical bond lengths, bond angles, and dihedral angles. These can be directly compared with experimental data.

Logical Workflow for Comparison

The following diagram illustrates the workflow for comparing theoretical and experimental bond lengths.

G Workflow for Comparing Theoretical and Experimental Bond Lengths cluster_exp Experimental Determination cluster_theo Theoretical Calculation exp_synthesis Synthesis & Purification exp_crystal Crystal Growth exp_synthesis->exp_crystal exp_xray X-ray Diffraction exp_crystal->exp_xray exp_data Experimental Bond Lengths exp_xray->exp_data comparison Comparative Analysis exp_data->comparison theo_model Molecular Modeling theo_dft DFT Calculation (Geometry Optimization) theo_model->theo_dft theo_data Theoretical Bond Lengths theo_dft->theo_data theo_data->comparison report Publish Comparison Guide comparison->report

Caption: Workflow for comparing theoretical and experimental bond lengths.

References

A Comparative Study of 2-Ethynyl-4-methylaniline in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated behavior of 2-Ethynyl-4-methylaniline across a spectrum of common laboratory solvents. Due to a scarcity of published quantitative data for this specific molecule, this study extrapolates from the known properties of structurally similar compounds, such as 2-methylaniline, 4-methylaniline, and other substituted anilines, to predict its performance. The principles of physical organic chemistry are applied to forecast trends in solubility, spectroscopic characteristics, and reactivity, providing a foundational framework for experimental design.

Introduction to this compound

This compound (CAS No. 215589-37-0) is an aromatic amine featuring both an electron-donating methyl group and an electron-withdrawing, π-rich ethynyl group on the benzene ring. This unique electronic profile suggests that its chemical properties will be highly sensitive to the surrounding solvent environment. Understanding these solvent effects is critical for its application in organic synthesis, materials science, and as a potential intermediate in drug development. This guide explores these effects through a comparative lens.

Data Presentation: Predicted Performance in Various Solvents

The following tables summarize the expected qualitative and semi-quantitative performance of this compound in a range of solvent systems, from non-polar to polar protic.

Table 1: Predicted Solubility of this compound

Solvent SystemSolvent TypePredicted SolubilityRationale
HexaneNon-polarLowThe polar amino group limits solubility in non-polar aliphatic solvents.
TolueneNon-polar AromaticModerateThe aromatic nature of toluene allows for π-stacking interactions with the aniline ring, improving solubility over hexane.
Dichloromethane (DCM)Polar AproticHighGood balance of polarity to interact with the amine, while the organic character dissolves the bulk of the molecule.
Diethyl EtherPolar AproticModerate to HighThe ether oxygen can act as a hydrogen bond acceptor for the N-H protons, aiding solubility.
AcetonePolar AproticHighThe polar carbonyl group effectively solvates the amine functionality.
Acetonitrile (ACN)Polar AproticModerateWhile polar, its ability to solvate the amine may be slightly less than acetone or DMF.
N,N-Dimethylformamide (DMF)Polar AproticVery HighA strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many anilines.
EthanolPolar ProticModerate to HighThe hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating dissolution.
WaterPolar ProticVery LowDespite the potential for hydrogen bonding, the hydrophobic benzene ring and substituents will significantly limit aqueous solubility.[1]

Table 2: Expected Spectroscopic Shifts of this compound

Solvent SystemPropertyExpected ObservationUnderlying Principle
UV-Vis Spectroscopy λmaxRed-shift (bathochromic) with increasing solvent polarity.Stabilization of the excited state more than the ground state in polar solvents.
Fluorescence Spectroscopy Emission λmaxSignificant red-shift with increasing solvent polarity.Solvatochromism, where the solvent dipoles reorient around the excited state dipole moment of the fluorophore.
Quantum YieldLikely to decrease in polar protic solvents.Increased non-radiative decay pathways due to hydrogen bonding with the amine.
1H NMR Spectroscopy N-H Proton SignalBroadening and downfield shift in protic solvents (e.g., DMSO-d6, CD3OD).Hydrogen bonding and chemical exchange with the solvent.
Aromatic ProtonsMinor shifts depending on solvent-induced electronic changes.Anisotropic effects of aromatic solvents like benzene-d6 can cause upfield shifts.
13C NMR Spectroscopy C-NH2 Carbon SignalDownfield shift in more polar solvents.Changes in the electronic environment around the carbon atom attached to the nitrogen.

Table 3: Predicted Reactivity of the Amine Group

Solvent SystemReaction TypePredicted Relative RateRationale
TolueneNucleophilic Substitution (SN2)ModerateThe nucleophilicity of the amine is present, but the non-polar solvent does little to promote the reaction.
Dichloromethane (DCM)Nucleophilic Substitution (SN2)HighA polar aprotic solvent that solvates the reactants without strongly hydrogen-bonding to the nucleophilic amine, leaving it "naked" and more reactive.[2]
Acetonitrile (ACN)Nucleophilic Substitution (SN2)HighSimilar to DCM, it enhances the reactivity of the nucleophile.
EthanolNucleophilic Substitution (SN2)Low to ModerateThe protic solvent forms a "solvent cage" around the amine via hydrogen bonding, stabilizing it and reducing its nucleophilicity.[3]
N,N-Dimethylformamide (DMF)Nucleophilic Substitution (SN2)Very HighA polar aprotic solvent that effectively dissolves reactants and enhances the nucleophilicity of the amine.
Any SolventElectrophilic Aromatic SubstitutionDependent on ReactantSolvent choice can influence the selectivity of reactions on the aromatic ring.[4]

Experimental Protocols

To validate the predicted trends, the following experimental protocols can be employed.

Protocol 1: Determination of Solubility

This method is based on the isothermal saturation technique.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different solvent.

  • Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the vials to stand undisturbed for at least 4 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid transferring solid particles, a syringe filter (e.g., 0.22 µm) can be used.

  • Quantification:

    • Gravimetric Method: Transfer the sampled supernatant to a pre-weighed vial and evaporate the solvent under reduced pressure or in a fume hood. Weigh the vial containing the dried solute. The mass of the solute per volume of solvent gives the solubility.

    • Spectroscopic Method: Prepare a calibration curve of absorbance versus concentration using solutions of known concentrations of this compound in the chosen solvent. Dilute the sampled supernatant to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the calibration curve.

  • Data Reporting: Express solubility in units such as g/100 mL or mol/L at the specified temperature.

Protocol 2: UV-Visible and Fluorescence Spectroscopy
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a volatile solvent in which it is highly soluble (e.g., Dichloromethane).

  • Sample Preparation: For each solvent to be tested, transfer a small, precise volume of the stock solution into a volumetric flask and evaporate the initial solvent under a gentle stream of nitrogen. Dilute to the mark with the test solvent to achieve a final concentration suitable for spectroscopic analysis (typically 10-5 to 10-6 M).

  • UV-Vis Measurement:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-500 nm) and record the absorbance spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax determined from the UV-Vis spectrum.

    • Scan the emission wavelengths, starting from ~10 nm above the excitation wavelength, to record the emission spectrum.

    • Identify the wavelength of maximum emission.

Protocol 3: Comparative Reactivity via N-Acetylation

This protocol provides a method to compare the relative nucleophilicity of the amine in different solvents.

  • Reaction Setup: In separate reaction vessels for each solvent, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., DCM, Ethanol, DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Add acetic anhydride (1.1 equivalents) to each reaction vessel at a constant temperature (e.g., 25 °C) while stirring.

  • Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a solvent system suitable for the chosen analytical technique (e.g., acetonitrile/water for HPLC).

  • Analysis: Analyze the quenched aliquots by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the ratio of starting material to the N-acetylated product.

  • Data Analysis: Plot the concentration of the starting material versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates a faster reaction and thus higher amine reactivity in that solvent.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using DOT language, illustrate the logical workflow for solvent selection and the experimental process for spectroscopic analysis.

SolventSelectionWorkflow start Define Experimental Goal (e.g., Synthesis, Purification, Analysis) solubility High Solubility Required? start->solubility polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, Acetone) solubility->polar_aprotic Yes nonpolar Consider Non-Polar Solvent (e.g., Toluene) solubility->nonpolar No reactivity Control Reactivity? spectroscopy Spectroscopic Analysis? reactivity->spectroscopy No enhance_reactivity Enhance Nucleophilicity? reactivity->enhance_reactivity Yes uv_transparent Select UV-Transparent Solvent (e.g., Acetonitrile, Ethanol) spectroscopy->uv_transparent Yes end Final Solvent Choice spectroscopy->end No polar_aprotic->reactivity nonpolar->reactivity suppress_reactivity Suppress Nucleophilicity? enhance_reactivity->suppress_reactivity No polar_aprotic_react Use Polar Aprotic Solvent (e.g., DCM, ACN) enhance_reactivity->polar_aprotic_react Yes suppress_reactivity->spectroscopy polar_protic_react Use Polar Protic Solvent (e.g., Ethanol) suppress_reactivity->polar_protic_react Yes polar_aprotic_react->spectroscopy polar_protic_react->spectroscopy uv_transparent->end

Caption: Logical workflow for selecting an appropriate solvent system.

SpectroscopicAnalysisWorkflow prep_stock 1. Prepare Concentrated Stock Solution in DCM prep_samples 2. Create Dilute Samples in Target Solvents prep_stock->prep_samples uv_vis 3. Perform UV-Vis Spectroscopy prep_samples->uv_vis get_lambda_max 4. Determine λmax uv_vis->get_lambda_max fluorescence 5. Perform Fluorescence Spectroscopy get_lambda_max->fluorescence Excite at λmax get_emission 6. Record Emission Spectrum fluorescence->get_emission analyze 7. Compare Spectra Across Solvents get_emission->analyze

Caption: Experimental workflow for comparative spectroscopic analysis.

Conclusion

The solvent environment is predicted to have a profound impact on the fundamental properties of this compound. Polar aprotic solvents like DMF and DCM are expected to be superior for achieving high solubility and promoting reactions where the amine acts as a nucleophile. Conversely, polar protic solvents such as ethanol will likely diminish its nucleophilic reactivity through hydrogen bonding. Spectroscopic properties are also anticipated to be highly solvent-dependent, with shifts in absorption and emission maxima providing insight into the electronic structure and solvent-solute interactions. The experimental protocols and predictive data tables provided in this guide offer a robust starting point for any researcher looking to utilize this compound in their work.

References

A Comparative Guide to the Cytotoxicity of Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the focus of this guide is the cytotoxicity of aniline derivatives, it is important to note that a comprehensive literature search did not yield specific cytotoxic data for 2-Ethynyl-4-methylaniline derivatives. Therefore, this guide provides a comparative analysis of structurally related substituted aniline compounds to offer valuable insights into the potential of this chemical class.

Introduction

Aniline and its derivatives represent a significant class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer properties. This guide offers a comparative overview of the in vitro cytotoxicity of various substituted aniline derivatives against different cancer cell lines, providing supporting experimental data and methodologies to aid in the research and development of novel anticancer therapeutics.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of several substituted aniline derivatives from various studies. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxicity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole Anilines L1HeLa (Cervical Cancer)>500[1]
L1PtHeLa (Cervical Cancer)>500[1]
L2HeLa (Cervical Cancer)>500[1]
L1A549 (Lung Cancer)>500[1]
L1PtA549 (Lung Cancer)>500[1]
2-Substituted Aniline Pyrimidines 14aMer Kinase Inhibition0.0079[2]
14bMer Kinase Inhibition0.0094[2]
18cMer Kinase Inhibition0.0185[2]
18cc-Met Kinase Inhibition0.0336[2]
1,2,4-Triazol-5-yl)aniline Derivatives 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}anilineHT-29 (Colon Adenocarcinoma)Selective Cytotoxicity[3]
2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}anilinePRXF 22Rv1 (Prostate Cancer)Selective Cytotoxicity[3]

Experimental Protocols

The most common method for assessing cytotoxicity in the cited studies is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The aniline derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions. Serial dilutions of the compounds are prepared in the cell culture medium and added to the wells. Control wells containing untreated cells and vehicle-treated cells (medium with the highest concentration of DMSO used) are also included.

  • Incubation: The plates are incubated with the compounds for a specified period, typically 24, 48, or 72 hours, in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.[3]

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 4. Treat Cells with Derivatives seeding->treatment compound_prep 3. Prepare Compound Dilutions compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate & Allow Formazan Formation mtt_addition->incubation solubilization 7. Solubilize Formazan Crystals incubation->solubilization read_plate 8. Measure Absorbance solubilization->read_plate calc_viability 9. Calculate Cell Viability (%) read_plate->calc_viability calc_ic50 10. Determine IC50 Values calc_viability->calc_ic50

Caption: A typical experimental workflow for determining the cytotoxicity of chemical compounds using the MTT assay.

Potential Signaling Pathway for Aniline Derivative-Induced Cytotoxicity

Studies on aniline and its derivatives suggest that their cytotoxic effects can be mediated through the induction of oxidative stress, leading to programmed cell death (apoptosis).[5][6]

G cluster_pathway Apoptosis Induction Pathway aniline Aniline Derivative ros Increased ROS aniline->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria bax Bax (pro-apoptotic) Activation mitochondria->bax bcl2 Bcl-2 (anti-apoptotic) Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of a potential signaling pathway for aniline derivative-induced apoptosis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethynyl-4-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Ethynyl-4-methylaniline, ensuring compliance and minimizing risk.

The primary route for the disposal of this compound is through a licensed and approved waste disposal plant.[1][2][3][4] This ensures that the chemical is handled, treated, and disposed of in accordance with national and local regulations.[1][3][5] Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water, foodstuffs, or feed.[2][5]

Immediate Safety and Handling for Disposal

Before preparing this compound for disposal, it is imperative to adhere to strict safety protocols to mitigate exposure risks. This compound is harmful if swallowed and may cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1]

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A fully buttoned lab coat is mandatory.

  • Respiratory Protection: If there is a risk of dust or aerosol generation, use a respirator.[1]

Handling Procedures:

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Ensure contaminated work clothing is not allowed out of the workplace.[1]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes the key hazard information for this compound and related compounds, underscoring the need for cautious handling.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin SensitizationH317May cause an allergic skin reaction[1]
Serious Eye IrritationH319Causes serious eye irritation

Step-by-Step Disposal Protocol

  • Container Management:

    • Leave the chemical in its original container whenever possible.[1][3] The container should be tightly closed and clearly labeled.

    • If the original container is compromised, transfer the waste to a compatible, properly labeled, and sealed container. Polyethylene containers are often a suitable choice for aniline-based waste.[6]

    • Do not mix this compound with other waste streams.[1][3] Mixing with incompatible materials, such as strong oxidizing agents, can lead to hazardous reactions.

  • Waste Segregation and Storage:

    • Store the waste container in a designated, secure, cool, and well-ventilated area, away from incompatible materials.[6]

    • The storage area should be clearly marked for hazardous waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and any known hazard information.

  • Spill Management:

    • In the event of a spill, prevent the material from entering drains or water courses.[1][3][5]

    • For small spills, absorb the material with an inert, dry substance and place it in a suitable container for disposal.[6]

    • For larger spills, evacuate the area and contact your EHS department or emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste for Disposal assess_waste Assess Waste: - In original container? - Any contamination? start->assess_waste prep_container Prepare for Disposal: - Ensure container is sealed & labeled - Do not mix with other waste assess_waste->prep_container spill Spill Occurs assess_waste->spill store_waste Store Safely: - Designated hazardous waste area - Cool, dry, well-ventilated prep_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end spill->prep_container No contain_spill Contain Spill: - Use inert absorbent material - Prevent entry into drains spill->contain_spill Yes dispose_spill_waste Dispose of Spill Waste as Hazardous Material contain_spill->dispose_spill_waste dispose_spill_waste->store_waste

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader ecosystem.

References

Personal protective equipment for handling 2-Ethynyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Ethynyl-4-methylaniline. Adherence to these procedures is essential to minimize risk and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the known hazards of structurally similar substituted anilines.

Hazard Summary

Substituted anilines as a class of compounds can present significant health risks. Based on data for analogous compounds, this compound should be handled as a substance that is potentially:

  • Irritating to the skin, eyes, and respiratory system.

  • Harmful if swallowed or in contact with skin.[1][2]

  • Toxic by inhalation.

  • Potentially carcinogenic and capable of causing organ damage through prolonged or repeated exposure.[1]

  • Toxic to aquatic life .[1][3]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling is warranted.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for various laboratory tasks involving this compound. All PPE should be inspected for integrity before each use.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Tightly fitting safety goggles and a face shield.Double-gloving with nitrile gloves (outer layer heavy-duty).[4]Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[4]Work within a certified chemical fume hood.
Handling and In-Vitro/In-Vivo Administration Tightly fitting safety goggles and a face shield.Double-gloving with nitrile gloves (outer layer heavy-duty).[4]Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[4]Work within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[4]
Spill Cleanup Tightly fitting safety goggles and a face shield.Heavy-duty butyl rubber or nitrile gloves over inner nitrile gloves.[4]Chemical-resistant disposable coveralls, shoe covers, and apron.[4]A full-face respirator with a combination organic vapor/HEPA cartridge may be required for large spills.
Waste Disposal Tightly fitting safety goggles.Double-gloving with nitrile gloves (outer layer heavy-duty).[4]Full-length lab coat with tight cuffs and closed-toe shoes.[4]Work within a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety. The following step-by-step protocols must be followed.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Proceed to Cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste per Protocol clean2->clean3 clean4 Clean Work Area clean3->clean4 clean5 Doff PPE clean4->clean5

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.